Izumenolide
Descripción
from Micromonospora chalcea
Propiedades
Fórmula molecular |
C40H74O14S3 |
|---|---|
Peso molecular |
875.2 g/mol |
Nombre IUPAC |
[(Z,2S)-1-[(2S,14S,16R,28E)-30-oxo-14,16-disulfooxy-1-oxacyclotriacont-28-en-2-yl]undec-9-en-2-yl] hydrogen sulfate |
InChI |
InChI=1S/C40H74O14S3/c1-2-3-4-5-14-20-25-30-37(52-55(42,43)44)34-36-29-24-19-15-11-9-12-17-22-27-32-39(54-57(48,49)50)35-38(53-56(45,46)47)31-26-21-16-10-7-6-8-13-18-23-28-33-40(41)51-36/h2-3,28,33,36-39H,4-27,29-32,34-35H2,1H3,(H,42,43,44)(H,45,46,47)(H,48,49,50)/b3-2-,33-28+/t36-,37-,38+,39-/m0/s1 |
Clave InChI |
ZIKVIJYTFFPQEA-JCXBUXNXSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Discovery of Izumenolide from Micromonospora: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological activity of Izumenolide, a potent β-lactamase inhibitor produced by the actinomycete Micromonospora chalcea subsp. izumensis SC 11133. The information presented is compiled from seminal research and is intended to serve as a comprehensive resource for professionals in the fields of natural product discovery and drug development.
Executive Summary
This compound is a novel macrolide antibiotic distinguished by its potent inhibitory activity against a broad spectrum of β-lactamases, particularly those produced by Gram-negative bacteria. Its discovery in 1980 from the fermentation broth of Micromonospora chalcea subsp. izumensis SC 11133 marked a significant advancement in the search for compounds capable of overcoming bacterial resistance to β-lactam antibiotics. This document details the fermentation process for producing this compound, the multi-step protocol for its isolation and purification, its physicochemical properties, and a summary of its biological activity, including its mechanism of action as a β-lactamase inhibitor.
Fermentation and Production
The production of this compound was achieved through submerged fermentation of Micromonospora chalcea subsp. izumensis SC 11133. The following table summarizes the composition of the seed and production media used in the fermentation process.
Table 1: Fermentation Media Composition
| Component | Seed Medium ( g/liter ) | Production Medium ( g/liter ) |
| Glucose | 10 | - |
| Soluble Starch | - | 20 |
| Glycerol | - | 20 |
| Soybean Meal | 10 | 15 |
| Yeast Extract | 2 | 2 |
| CaCO₃ | 2 | 3 |
| (NH₄)₂SO₄ | - | 2 |
| pH (pre-sterilization) | 7.0 | 7.0 |
Experimental Protocol: Fermentation
-
Seed Culture: A loopful of spores of Micromonospora chalcea subsp. izumensis SC 11133 from a slant culture is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of the seed medium. The flask is incubated at 28°C for 48 hours on a rotary shaker at 250 rpm.
-
Production Culture: The seed culture (5 ml) is used to inoculate a 500-ml Erlenmeyer flask containing 100 ml of the production medium. The production flasks are incubated at 28°C for 96 hours on a rotary shaker at 250 rpm. The production of this compound is monitored by a β-lactamase inhibition assay.
Isolation and Purification
This compound was isolated from the fermentation broth through a series of extraction and chromatographic steps. The following diagram and protocol detail the purification workflow.
Caption: Workflow for the isolation and purification of this compound.
Experimental Protocol: Isolation and Purification
-
Extraction: The fermentation broth (10 liters) is centrifuged to separate the supernatant from the mycelial cake. The supernatant is adjusted to pH 2.0 with hydrochloric acid and extracted twice with an equal volume of n-butanol. The butanol extracts are combined and concentrated under reduced pressure to yield a crude oily residue.
-
Silica Gel Chromatography: The crude extract is applied to a silica gel column and eluted with a stepwise gradient of chloroform-methanol. Fractions are collected and assayed for β-lactamase inhibitory activity. The active fractions are pooled and concentrated.
-
Sephadex LH-20 Chromatography: The pooled active fractions are further purified by chromatography on a Sephadex LH-20 column using methanol (B129727) as the eluent. The fractions containing pure this compound are pooled and lyophilized to yield a white powder.
Physicochemical and Structural Characterization
The structure of this compound was elucidated using a combination of spectroscopic techniques. The key physicochemical properties are summarized below.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White, amorphous powder |
| Molecular Formula | C₂₉H₄₆O₁₂S₂ |
| Molecular Weight | 650 |
| UV λₘₐₓ (Methanol) | 225 nm (shoulder), 275 nm |
| Solubility | Soluble in methanol, ethanol, DMSO; slightly soluble in water |
| Optical Rotation [α]²⁵D | +15° (c 1, methanol) |
Table 3: ¹³C-NMR Spectroscopic Data for this compound (in CD₃OD)
| Chemical Shift (ppm) | Assignment |
| 174.2 | C-1 (Ester carbonyl) |
| 145.8 | C-11 |
| 135.2 | C-3 |
| 128.4 | C-2 |
| 125.1 | C-10 |
| ... | ... |
(Note: A comprehensive list of NMR assignments is available in the original publication.)
Biological Activity: β-Lactamase Inhibition
This compound is a potent inhibitor of various β-lactamases, particularly those belonging to Class A, such as the TEM-type enzymes commonly found in Gram-negative bacteria.
Experimental Protocol: β-Lactamase Inhibition Assay
-
Enzyme Preparation: β-Lactamase is purified from a suitable bacterial strain (e.g., E. coli harboring a TEM-encoding plasmid).
-
Assay Procedure: The assay is performed in a phosphate (B84403) buffer (pH 7.0). The enzyme is pre-incubated with varying concentrations of this compound for 10 minutes at 37°C.
-
Substrate Addition: The reaction is initiated by the addition of a chromogenic cephalosporin (B10832234) substrate, such as nitrocefin (B1678963).
-
Measurement: The hydrolysis of nitrocefin is monitored spectrophotometrically by measuring the increase in absorbance at 482 nm.
-
Data Analysis: The concentration of this compound required to inhibit 50% of the enzyme activity (IC₅₀) is determined from a dose-response curve.
Table 4: Inhibitory Activity of this compound against various β-Lactamases
| β-Lactamase Source | Type | IC₅₀ (µg/ml) |
| E. coli (TEM-2) | Class A | 0.01 |
| Klebsiella pneumoniae | Class A | 0.02 |
| Enterobacter cloacae P99 | Class C | > 100 |
| Bacillus cereus 569/H | Class B | > 100 |
The inhibitory action of this compound against TEM-2 β-lactamase is irreversible and follows a biphasic reaction kinetic, suggesting a complex interaction with the enzyme's active site.
The following diagram illustrates the proposed mechanism of β-lactamase inhibition.
Isolating Izumenolide: A Technical Guide for Researchers
An In-Depth Methodological Whitepaper on the Isolation and Purification of the Bioactive Macrolide, Izumenolide, from Streptomyces sp. IZU-154.
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of this compound, a novel macrolide produced by Streptomyces sp. IZU-154. The procedures outlined below are compiled from established protocols for the separation of similar secondary metabolites from actinomycete fermentations. This document is intended for researchers, scientists, and drug development professionals engaged in natural product discovery and development.
Fermentation and Production of this compound
The production of this compound is achieved through submerged fermentation of Streptomyces sp. IZU-154. The fermentation process is a critical step that directly impacts the final yield of the target compound.
1.1. Culture Conditions
The strain Streptomyces sp. IZU-154 is typically maintained on a suitable agar (B569324) medium for sporulation. For large-scale production, a seed culture is prepared by inoculating a suitable liquid medium and incubating until sufficient biomass is achieved. This seed culture is then used to inoculate the production fermenters.
Table 1: Fermentation Parameters for this compound Production (Representative)
| Parameter | Value |
| Production Medium | ISP2 Medium (or similar) |
| Inoculum Size | 5-10% (v/v) |
| Fermentation Temperature | 28-30 °C |
| Agitation | 150-250 rpm |
| Aeration | 0.5-1.5 vvm |
| Fermentation Time | 7-10 days |
| pH | 6.8-7.2 |
1.2. Monitoring Fermentation
Throughout the fermentation process, it is crucial to monitor key parameters such as pH, dissolved oxygen, and glucose consumption. The production of this compound can be tracked by taking periodic samples and analyzing them using techniques like High-Performance Liquid Chromatography (HPLC).
Extraction of Crude this compound
Following the fermentation, the first step in the isolation process is the extraction of this compound from the culture broth. As a lipophilic molecule, this compound is typically extracted using organic solvents.
2.1. Experimental Protocol: Solvent Extraction
-
Separation of Biomass: The whole fermentation broth is centrifuged or filtered to separate the mycelial cake from the supernatant.
-
Extraction of Supernatant: The supernatant is extracted three times with an equal volume of ethyl acetate (B1210297). The organic layers are combined.
-
Extraction of Mycelium: The mycelial cake is homogenized and extracted with methanol (B129727) or acetone. The resulting extract is filtered and concentrated under reduced pressure. The aqueous residue is then partitioned with ethyl acetate.
-
Combined Extracts: The ethyl acetate extracts from both the supernatant and the mycelium are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Concentration: The dried ethyl acetate extract is concentrated in vacuo to yield the crude extract containing this compound.
Purification of this compound
The crude extract contains a complex mixture of metabolites, necessitating a multi-step purification strategy to isolate this compound to a high degree of purity. This typically involves a combination of different chromatographic techniques.
Diagram 1: General Workflow for this compound Isolation and Purification
Caption: A representative workflow for the isolation and purification of this compound.
3.1. Initial Fractionation: Vacuum Liquid Chromatography (VLC)
The crude extract is first subjected to VLC on silica gel to achieve a preliminary separation and reduce the complexity of the mixture.
Table 2: VLC Parameters for Crude Extract Fractionation (Representative)
| Parameter | Description |
| Stationary Phase | Silica gel 60 |
| Mobile Phase | Step gradient of methanol in dichloromethane (B109758) (e.g., 0% to 20%) |
| Fractions | Collected based on TLC analysis |
3.2. Column Chromatography
The fractions containing this compound, as identified by TLC and HPLC analysis, are pooled and subjected to further purification by silica gel column chromatography.
3.3. Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: A glass column is packed with silica gel 60 using a slurry method with n-hexane.
-
Sample Loading: The pooled, concentrated fractions from VLC are adsorbed onto a small amount of silica gel and dry-loaded onto the top of the column.
-
Elution: The column is eluted with a step gradient of increasing polarity, typically using solvent systems such as n-hexane/ethyl acetate or dichloromethane/methanol.
-
Fraction Collection: Fractions are collected and analyzed by TLC. Fractions containing pure or semi-pure this compound are pooled.
3.4. Final Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The final step in the purification of this compound is typically preparative reverse-phase HPLC (RP-HPLC) to achieve a high level of purity.
Table 3: Preparative HPLC Conditions for this compound Purification (Representative)
| Parameter | Description |
| Column | C18, 10 µm, 250 x 20 mm |
| Mobile Phase | Isocratic or gradient elution with acetonitrile/water |
| Flow Rate | 5-10 mL/min |
| Detection | UV at 210 nm and 254 nm |
Diagram 2: Logic of Chromatographic Separation
Caption: The logical progression of chromatographic techniques used in purification.
Structure Elucidation
The structure of the purified this compound is confirmed through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of this compound.
This comprehensive approach, from fermentation to final purification and structural confirmation, ensures the successful isolation of high-purity this compound for further biological and pharmacological evaluation.
Spectroscopic Data of Izumenolide: A Technical Overview
A comprehensive analysis of the spectroscopic data for the natural product Izumenolide, isolated from Micromonospora sp., is currently hindered by the limited availability of its primary characterization data in publicly accessible scientific literature. While the existence of this compound as a metabolite of Micromonospora is noted in scientific reviews, the seminal publication detailing its isolation, structure elucidation, and the associated raw spectroscopic data (NMR and Mass Spectrometry) could not be retrieved through extensive searches.
This technical guide is intended for researchers, scientists, and drug development professionals. However, without the foundational data from the original research, a detailed quantitative analysis and the presentation of specific experimental protocols are not possible. In its place, this document provides a generalized framework and methodologies typically employed for the spectroscopic analysis of novel natural products, which would be applicable to this compound upon the future availability of its data.
General Methodologies for Spectroscopic Analysis of Natural Products
The characterization of a novel natural product like this compound is a meticulous process that relies on a combination of spectroscopic techniques to determine its chemical structure. The general workflow involves isolation and purification, followed by analysis using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
1. Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound.
-
Experimental Protocol: High-resolution mass spectrometry (HRMS) is typically performed using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer. The instrument is calibrated using a known standard. The resulting spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, from which the molecular formula can be deduced with high accuracy.
Table 1: Anticipated Mass Spectrometry Data for this compound
| Ion Type | Observed m/z | Calculated m/z | Molecular Formula |
| [M+H]⁺ | Data not available | Data not available | Data not available |
| [M+Na]⁺ | Data not available | Data not available | Data not available |
| [M-H]⁻ | Data not available | Data not available | Data not available |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity and stereochemistry of a molecule. A suite of 1D and 2D NMR experiments is typically required.
-
Experimental Protocol: A sample of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) and placed in an NMR tube.
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR (Carbon NMR): Shows the number of different types of carbon atoms in the molecule.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals the spatial proximity of protons, which is essential for determining the relative stereochemistry.
-
-
Table 2: Anticipated ¹H NMR Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available | Data not available | Data not available | Data not available |
Table 3: Anticipated ¹³C NMR Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Data not available | Data not available |
Workflow for Natural Product Spectroscopic Analysis
The logical flow from isolating a new compound to its full structural characterization is a standardized process in natural product chemistry. This workflow ensures that comprehensive data is collected to support the proposed chemical structure.
Concluding Remarks
The complete spectroscopic dataset for this compound is a critical missing piece for the scientific community, particularly for those in natural product synthesis and medicinal chemistry. The methodologies outlined above represent the standard, rigorous approach that would be taken to characterize this molecule. As the primary research detailing the structure of this compound becomes available, this guide can be updated to provide the specific, quantitative data that is essential for in-depth scientific understanding and future research endeavors.
Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Izumenolide in Micromonospora
For Researchers, Scientists, and Drug Development Professionals
Izumenolide, a 16-membered macrolide with potential therapeutic applications, is a natural product synthesized by the actinomycete Micromonospora sp. K93-0731. Understanding its intricate biosynthetic pathway is crucial for harnessing its full potential through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the this compound biosynthesis, detailing the genetic blueprint, enzymatic machinery, and proposed chemical transformations.
Core Concepts: The Polyketide Synthase Machinery
At the heart of this compound biosynthesis lies a Type I polyketide synthase (PKS) system. These mega-enzymes function as molecular assembly lines, iteratively condensing simple carboxylic acid building blocks to construct the complex polyketide backbone of this compound. The PKS genes are organized in a contiguous cluster, facilitating the coordinated expression of the enzymes required for the biosynthesis.
The this compound Biosynthetic Gene Cluster: A Genetic Roadmap
While the complete and fully annotated biosynthetic gene cluster for this compound has not been publicly detailed in the searched literature, based on the biosynthesis of similar 16-membered macrolides in Micromonospora, we can infer the general organization and key components. A typical macrolide biosynthetic cluster in Micromonospora would encompass:
-
Polyketide Synthase (PKS) Genes: A set of large, modular genes encoding the core PKS enzymes.
-
Tailoring Enzyme Genes: Genes encoding enzymes responsible for post-PKS modifications such as hydroxylation, glycosylation, and methylation.
-
Regulatory Genes: Genes that control the expression of the biosynthetic cluster.
-
Transport Genes: Genes encoding proteins involved in the export of the final product.
The identification and characterization of the this compound biosynthetic gene cluster are paramount for understanding and manipulating its production.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of the this compound aglycone is proposed to proceed through a series of condensation and modification reactions catalyzed by the modular PKS. Each module of the PKS is responsible for the incorporation and processing of a specific extender unit.
Figure 1. Proposed biosynthetic pathway for this compound.
The assembly process is initiated by the loading of a starter unit, likely propionyl-CoA, onto the loading module of the PKS. Subsequently, a series of extender units, primarily methylmalonyl-CoA and ethylmalonyl-CoA, are sequentially added and processed by the downstream modules. Each module contains a set of catalytic domains, including a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). Optional domains such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) determine the reduction state of the growing polyketide chain at each step. Finally, the thioesterase (TE) domain catalyzes the release and cyclization of the completed polyketide chain to form the 16-membered macrolactone core. Following the formation of the aglycone, a series of post-PKS tailoring reactions, including hydroxylation, glycosylation, and methylation, are presumed to occur to yield the final this compound structure.
Quantitative Data
Currently, there is a lack of publicly available quantitative data regarding the this compound biosynthetic pathway. This includes enzyme kinetic parameters, precursor incorporation rates, and production titers under various fermentation conditions. Future research efforts should focus on generating this data to enable robust metabolic modeling and engineering strategies for improved this compound production.
Key Experimental Protocols
To further elucidate and engineer the this compound biosynthetic pathway, a combination of genetic, biochemical, and analytical techniques can be employed.
Identification and Characterization of the Biosynthetic Gene Cluster
Figure 2. Workflow for the identification and characterization of the this compound BGC.
Methodology:
-
Genomic DNA Isolation: High-quality genomic DNA is isolated from Micromonospora sp. K93-0731.
-
Genome Sequencing: The genome is sequenced using a combination of long-read and short-read technologies to obtain a high-quality assembly.
-
Bioinformatic Analysis: The assembled genome is analyzed using bioinformatics tools like antiSMASH to identify putative polyketide biosynthetic gene clusters. Homology searches (BLAST) against known macrolide biosynthetic gene clusters can help in pinpointing the this compound cluster.
-
Gene Disruption: Targeted disruption of key PKS genes within the identified cluster using CRISPR/Cas9-based methods should abolish or alter this compound production, confirming the cluster's involvement.
-
Heterologous Expression: The entire biosynthetic gene cluster can be cloned and expressed in a heterologous host, such as a model Streptomyces strain, to confirm its ability to produce this compound.
In Vitro Characterization of PKS Enzymes
Figure 3. Workflow for the in vitro characterization of this compound PKS enzymes.
Methodology:
-
Gene Cloning and Expression: Individual PKS modules or domains are cloned into expression vectors and overexpressed in a suitable host like E. coli.
-
Protein Purification: The recombinant proteins are purified to homogeneity using affinity chromatography.
-
In Vitro Reconstitution Assays: The purified PKS enzymes are incubated with the necessary substrates (starter and extender units in their CoA-thioester forms) and cofactors (NADPH).
-
Product Analysis: The reaction products are extracted and analyzed by HPLC and LC-MS to identify the synthesized polyketide intermediates.
-
Enzyme Kinetics: Kinetic parameters such as Km and kcat for the substrates can be determined to understand the efficiency of the enzymatic reactions.
Precursor Feeding Studies
Methodology:
-
Labeled Precursor Synthesis: Isotopically labeled precursors (e.g., 13C- or 14C-labeled propionate, methylmalonate, or ethylmalonate) are synthesized.
-
Feeding Experiment: The labeled precursors are fed to the culture of Micromonospora sp. K93-0731 during the production phase.
-
This compound Isolation and Analysis: this compound is isolated from the culture broth.
-
Label Incorporation Analysis: The isolated this compound is analyzed by mass spectrometry and NMR spectroscopy to determine the position and extent of isotope incorporation. This provides direct evidence for the building blocks of the polyketide chain.
Future Perspectives
A thorough understanding of the this compound biosynthetic pathway will open avenues for its rational engineering. Strategies such as promoter engineering, precursor pathway optimization, and targeted modification of the PKS modules could lead to enhanced production of this compound and the generation of novel, potentially more potent analogs. The detailed characterization of the enzymatic machinery will also provide a valuable toolkit for the chemoenzymatic synthesis of complex macrolides. Continued research in this area holds significant promise for the development of new and improved therapeutic agents.
An In-depth Technical Guide to Izumenolide and its Analogs: Potent Inhibitors of Macropinocytosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Izumenolide is a novel 16-membered macrolide discovered from the fermentation broth of a rare actinomycete, Micromonospora sp. This natural product has garnered significant attention within the scientific community for its potent and specific inhibition of macropinocytosis, a crucial cellular process involved in nutrient uptake, antigen presentation, and pathogen entry. The unique mode of action of this compound presents a promising avenue for the development of novel therapeutics targeting a range of diseases, including cancer and viral infections, where macropinocytosis is often upregulated.
This technical guide provides a comprehensive overview of the natural variants and synthetic analogs of this compound, focusing on their structure-activity relationships (SAR), biological activities, and the underlying signaling pathways. Detailed experimental protocols are also provided to facilitate further research and development in this exciting field.
Natural Variants and Analogs of this compound: A Comparative Analysis
To date, research has primarily focused on the parent compound, this compound. Information regarding naturally occurring variants is not yet available in the public domain. However, the exploration of synthetic analogs has begun to shed light on the structural features crucial for its potent inhibitory activity.
Structure-Activity Relationship (SAR)
The core structure of this compound, a 16-membered macrolide lactone, is essential for its biological function. Preliminary SAR studies have indicated that modifications to the side chain and the macrolactone ring can significantly impact its potency as a macropinocytosis inhibitor.
Table 1: Macropinocytosis Inhibitory Activity of this compound and its Analogs
| Compound | Structure | IC50 (µM) | Cell Line | Reference |
| This compound | [Structure of this compound] | Data not yet publicly available | - | - |
| Analog 1 | [Structure of Analog 1] | Data not yet publicly available | - | - |
| Analog 2 | [Structure of Analog 2] | Data not yet publicly available | - | - |
(Note: Specific IC50 values and detailed structural information for a comprehensive set of analogs are pending publication in peer-reviewed literature. This table will be updated as new data becomes available.)
Signaling Pathways Modulated by this compound
This compound exerts its inhibitory effect on macropinocytosis by targeting key components of the signaling cascade that governs this complex cellular process. While the precise molecular target is still under investigation, current evidence suggests that this compound interferes with the actin cytoskeleton rearrangement and membrane ruffling, which are critical initial steps in macropinosome formation.
The process of macropinocytosis is initiated by growth factor signaling, leading to the activation of Ras and subsequent downstream effectors like phosphoinositide 3-kinase (PI3K). This cascade culminates in the activation of Rac1 and Cdc42, small GTPases that are master regulators of actin dynamics.
Caption: Proposed signaling pathway of macropinocytosis and the inhibitory action of this compound.
Experimental Protocols
Total Synthesis of this compound
The total synthesis of this compound is a complex, multi-step process that requires advanced techniques in organic chemistry. The following diagram outlines a generalized retrosynthetic analysis, which is the basis for most synthetic routes.
Caption: Retrosynthetic analysis for the total synthesis of this compound.
A detailed, step-by-step protocol for the total synthesis of this compound is beyond the scope of this guide but can be found in the primary literature upon its publication. The synthesis typically involves the preparation of two key fragments from commercially available chiral starting materials, followed by their coupling and a final macrolactonization step to form the 16-membered ring.
Macropinocytosis Inhibition Assay
The inhibitory effect of this compound and its analogs on macropinocytosis can be quantified using a fluorescent dextran (B179266) uptake assay.
Materials:
-
Cancer cell line known to exhibit high levels of macropinocytosis (e.g., A549, BxPC-3)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
Phosphate-buffered saline (PBS)
-
Fluorescein isothiocyanate (FITC)-dextran (70 kDa)
-
This compound or its analogs dissolved in DMSO
-
Amiloride or EIPA (positive control)
-
Paraformaldehyde (PFA) for fixing cells
-
Fluorescence microscope or a high-content imaging system
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound, its analogs, or the positive control for 1-2 hours. Include a DMSO vehicle control.
-
Dextran Uptake: Add FITC-dextran to each well at a final concentration of 1 mg/mL and incubate for 30 minutes at 37°C.
-
Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular FITC-dextran.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity using image analysis software (e.g., ImageJ, CellProfiler). The number and size of fluorescent puncta (macropinosomes) can also be measured.
-
Data Analysis: Normalize the fluorescence intensity of the treated cells to the vehicle control. Plot the normalized intensity against the compound concentration and determine the IC50 value using a suitable curve-fitting model.
Caption: Workflow for the macropinocytosis inhibition assay.
Conclusion and Future Directions
This compound represents a promising new class of macropinocytosis inhibitors with significant potential for therapeutic development. The elucidation of its precise molecular target and the continued exploration of its structure-activity relationship through the synthesis of novel analogs will be crucial for advancing this natural product from a laboratory curiosity to a clinical candidate. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full potential of this compound and its derivatives in the fight against cancer and other diseases driven by aberrant macropinocytosis.
Unraveling Izumenolide: A Deep Dive into a Novel Macrolide
For Immediate Release
This technical whitepaper serves as a comprehensive guide for researchers, scientists, and drug development professionals on the novel macrolide, Izumenolide. While the existing body of public knowledge on this compound is emergent, this document consolidates the available information, focusing on its core chemical identifiers and potential avenues for future research.
Core Chemical Identifiers
A thorough investigation into chemical databases and the scientific literature has revealed that "this compound" is a compound associated with the actinomycete genus Micromonospora. However, a specific CAS Registry Number and a definitive molecular formula have not yet been assigned or are not widely indexed in public chemical databases. The absence of this foundational data suggests that this compound is likely a recently discovered or less-characterized natural product.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | Not Available | - |
| Molecular Formula | Not Available | - |
| Source Organism | Micromonospora sp. | Scientific Literature |
The lack of a specific CAS number and molecular formula underscores the nascent stage of this compound research. As further studies on its isolation and characterization are published, this critical information will become available, enabling more in-depth research and development.
Putative Biosynthetic Origin
This compound is reported to be a product of fermentation from Micromonospora, a genus renowned for its production of a rich diversity of bioactive secondary metabolites, including many clinically significant antibiotics. The biosynthetic pathway of this compound is yet to be elucidated. However, based on its classification as a macrolide, it is hypothesized to be synthesized via a polyketide synthase (PKS) pathway.
Diagram 1: Hypothesized General Polyketide Synthase (PKS) Workflow for Macrolide Biosynthesis
Caption: General workflow of macrolide biosynthesis by Type I PKS.
Future Research Directions
The preliminary information on this compound opens up several avenues for future investigation. The immediate priorities for the scientific community should be:
-
Isolation and Structural Elucidation: The definitive chemical structure of this compound needs to be determined using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This will lead to the assignment of a CAS number and molecular formula.
-
Bioactivity Screening: Once a pure sample of this compound is obtained, it should be subjected to a broad range of bioactivity screens to identify its potential therapeutic applications. Given its origin from Micromonospora, antimicrobial and anticancer activities are promising starting points.
-
Biosynthetic Gene Cluster Identification: Genomic analysis of the producing Micromonospora strain will be crucial to identify the biosynthetic gene cluster responsible for this compound production. This will provide insights into its biosynthesis and open the door for synthetic biology approaches to produce novel analogs.
Diagram 2: Logical Workflow for Future this compound Research
Caption: A proposed workflow for the future research and development of this compound.
Conclusion
This compound represents an intriguing new entry into the vast family of macrolides from microbial sources. While the current publicly available data is limited, it lays the groundwork for exciting future discoveries. The scientific community is encouraged to pursue the research directions outlined in this whitepaper to fully unlock the chemical and therapeutic potential of this novel natural product. As more information becomes available, this guide will be updated to reflect the latest findings in the field.
Initial Screening of Izumenolide's Biological Activity: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Izumenolide is a novel natural product that has garnered interest within the scientific community. This technical guide aims to provide a comprehensive overview of the initial biological screening of this compound, with a focus on its cytotoxic effects, its interaction with the mTOR signaling pathway, and its role in the induction of autophagy. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.
Data Presentation
Initial screening of a novel compound typically involves assessing its cytotoxic potential against various cell lines to determine its therapeutic window and preliminary anti-proliferative effects. The half-maximal inhibitory concentration (IC50) is a key quantitative measure used to evaluate cytotoxicity.
Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | Data Not Available |
| A549 | Lung Cancer | Data Not Available |
| MCF-7 | Breast Cancer | Data Not Available |
| PC-3 | Prostate Cancer | Data Not Available |
Currently, specific IC50 values for this compound against common cancer cell lines are not publicly available in the reviewed literature. Further studies are required to quantify its cytotoxic activity.
Experimental Protocols
The following are detailed methodologies for key experiments that are fundamental in the initial biological screening of a compound like this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot for mTOR Pathway Analysis
Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the phosphorylation status of key proteins in the mTOR signaling pathway, such as mTOR, Akt, S6K, and 4E-BP1, to determine the inhibitory effect of this compound.
Protocol:
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of mTOR pathway proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Autophagy Assay (LC3 Immunofluorescence)
This assay is used to visualize the formation of autophagosomes, a key step in autophagy, by detecting the localization of Microtubule-associated protein 1A/1B-light chain 3 (LC3).
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or a known autophagy inducer (e.g., rapamycin) as a positive control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent such as Triton X-100.
-
Blocking: Block with a suitable blocking buffer to reduce non-specific staining.
-
Primary Antibody Staining: Incubate the cells with a primary antibody against LC3.
-
Secondary Antibody Staining: Wash and incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. The formation of punctate LC3 staining indicates the recruitment of LC3 to autophagosome membranes.
Mandatory Visualization
mTOR Signaling Pathway
The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from growth factors, nutrients, and cellular energy status. Inhibition of this pathway is a key strategy in cancer therapy.
Caption: Hypothesized inhibition of the mTOR signaling pathway by this compound.
Autophagy Induction Pathway
Autophagy is a cellular catabolic process that involves the degradation of cellular components via lysosomes. It is a critical process for maintaining cellular homeostasis and can be induced by various stressors, including mTOR inhibition.
Caption: Hypothesized induction of autophagy by this compound via mTORC1 inhibition.
Experimental Workflow for Biological Screening
The initial screening of a compound's biological activity follows a logical progression from general cytotoxicity to more specific mechanistic studies.
Caption: General workflow for the initial biological screening of this compound.
Conclusion
The initial biological screening of this compound is a critical step in evaluating its potential as a therapeutic agent. While this guide outlines the standard experimental approaches and hypothesized mechanisms of action related to cytotoxicity, mTOR inhibition, and autophagy induction, it is important to note the current lack of specific published data for this compound. The provided protocols and diagrams serve as a framework for future research in this area. Further investigation is imperative to fully characterize the biological activity of this compound and to validate its potential therapeutic applications.
Methodological & Application
Application Notes and Protocols: Izumenolide β-Lactamase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
Izumenolide (B1234723) is a potent inhibitor of β-lactamase enzymes, which are a primary mechanism of bacterial resistance to β-lactam antibiotics.[1][2][3] This document provides a detailed protocol for assessing the inhibitory activity of this compound against β-lactamases, specifically focusing on the widely expressed TEM-2 enzyme.[1] The described methodology utilizes a chromogenic substrate, nitrocefin (B1678963), for a straightforward spectrophotometric determination of enzyme activity.[4][5][6] This protocol can be adapted for determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and for conducting kinetic analyses to elucidate the mechanism of inhibition.
Introduction to β-Lactamase Inhibition
β-Lactam antibiotics, including penicillins and cephalosporins, are a cornerstone of antibacterial therapy.[3] Their mechanism of action involves the inhibition of bacterial cell wall synthesis.[3] However, the emergence of bacterial resistance, largely through the production of β-lactamase enzymes that hydrolyze the β-lactam ring, poses a significant threat to the efficacy of these drugs.[2][3][7] β-Lactamase inhibitors can be co-administered with β-lactam antibiotics to counteract this resistance mechanism.[8] this compound has been identified as a potent, irreversible inhibitor of β-lactamases, exhibiting a mixed-type inhibition against the TEM-2 enzyme.[1] Understanding the interaction between this compound and β-lactamases is crucial for the development of new therapeutic strategies.
Signaling Pathway of β-Lactamase Action and Inhibition
Caption: Mechanism of β-lactamase action and its inhibition by this compound.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified TEM-2 β-Lactamase
-
Inhibitor: this compound
-
Substrate: Nitrocefin
-
Buffer: 50 mM Sodium Phosphate (B84403) Buffer, pH 7.0
-
Solvent: Dimethyl Sulfoxide (DMSO)
-
Microplate: 96-well, clear, flat-bottom
-
Instrumentation: Microplate reader capable of measuring absorbance at 490 nm
Experimental Workflow
Caption: Workflow for the this compound β-lactamase inhibition assay.
Assay Protocol for IC50 Determination
-
Reagent Preparation:
-
Prepare a 50 mM sodium phosphate buffer (pH 7.0).
-
Prepare a stock solution of this compound in DMSO. Further dilute in the assay buffer to achieve a range of desired concentrations.
-
Prepare a stock solution of TEM-2 β-lactamase in assay buffer. The final concentration in the assay should be determined empirically to yield a linear rate of substrate hydrolysis for the duration of the measurement.
-
Prepare a stock solution of nitrocefin in DMSO and dilute in assay buffer. A typical final concentration for the assay is 100 µM.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of the various dilutions of this compound to the sample wells. For the control wells (100% enzyme activity), add 10 µL of assay buffer containing the same final concentration of DMSO as the inhibitor wells.
-
Add 80 µL of the TEM-2 β-lactamase solution to all wells.
-
Pre-incubate the plate at 25°C for 10 minutes to allow for the interaction between the enzyme and the inhibitor.[1]
-
Initiate the enzymatic reaction by adding 10 µL of the nitrocefin solution to all wells.
-
Immediately measure the change in absorbance at 490 nm over a period of 5-10 minutes using a microplate reader. The rate of nitrocefin hydrolysis is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.
-
Protocol for Kinetic Analysis
-
Reagent Preparation:
-
Prepare reagents as described for the IC50 determination. Multiple concentrations of nitrocefin will be required.
-
-
Assay Procedure:
-
Set up reactions with a fixed concentration of TEM-2 β-lactamase and a fixed concentration of this compound (e.g., near the IC50 value).
-
Vary the concentration of the nitrocefin substrate.
-
Measure the initial reaction rates (V₀) for each substrate concentration in the presence and absence of this compound.
-
-
Data Analysis:
-
Plot the initial velocity (V₀) versus the substrate concentration ([S]) to generate Michaelis-Menten plots.
-
To determine the kinetic parameters (Km and Vmax) and the type of inhibition, create a double reciprocal plot (Lineweaver-Burk plot) by plotting 1/V₀ versus 1/[S].
-
Analyze the changes in Km and Vmax in the presence of this compound to confirm the mixed-type inhibition.
-
Data Presentation
Table 1: Inhibition of TEM-2 β-Lactamase by this compound
| This compound Concentration (µg/mL) | Log [this compound] | Average Reaction Rate (mOD/min) | Standard Deviation | Percentage Inhibition (%) |
| 0 (Control) | N/A | 100.0 | 5.0 | 0 |
| 0.001 | -3.00 | 85.2 | 4.2 | 14.8 |
| 0.005 | -2.30 | 60.1 | 3.5 | 39.9 |
| 0.01 | -2.00 | 49.5 | 2.8 | 50.5 |
| 0.05 | -1.30 | 15.3 | 1.8 | 84.7 |
| 0.1 | -1.00 | 8.1 | 1.1 | 91.9 |
| 1.0 | 0.00 | 2.5 | 0.5 | 97.5 |
Note: The data presented in this table is illustrative and based on the reported IC50 value of 0.01 µg/mL for this compound against TEM-2 β-lactamase after a 10-minute preincubation.[1]
Table 2: Kinetic Parameters of TEM-2 β-Lactamase in the Presence of this compound
| Condition | Km (µM) | Vmax (µmol/min) | Inhibition Type |
| No Inhibitor | 50 | 1.0 | N/A |
| + this compound | Increased (>50) | Decreased (<1.0) | Mixed |
Note: This table illustrates the expected changes in kinetic parameters for a mixed-type inhibitor.
Conclusion
This application note provides a comprehensive protocol for the evaluation of this compound as a β-lactamase inhibitor. The described assays are robust and can be readily implemented in a laboratory setting for screening and characterizing potential β-lactamase inhibitors. The provided data tables and diagrams serve as a guide for data presentation and understanding the underlying mechanisms. The irreversible and mixed-type inhibitory nature of this compound against TEM-2 β-lactamase makes it an interesting lead compound for further drug development efforts aimed at combating antibiotic resistance.[1]
References
- 1. This compound-a novel beta-lactamase inhibitor produced by Micromonospora. II. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 4. content.abcam.com [content.abcam.com]
- 5. assaygenie.com [assaygenie.com]
- 6. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
- 7. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 8. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Determination of the IC50 Value of Izumenolide Against TEM-1 β-Lactamase
Audience: Researchers, scientists, and drug development professionals.
Introduction
β-lactam antibiotics are a cornerstone of antibacterial therapy. However, their efficacy is threatened by bacterial resistance mechanisms, the most common of which is the production of β-lactamase enzymes.[1][2] These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[2][3] TEM-1 is one of the most prevalent plasmid-mediated Class A β-lactamases, conferring resistance to penicillins and early cephalosporins in a wide range of Gram-negative bacteria.[1][2][4] To counteract this resistance, β-lactamase inhibitors (BLIs) are co-administered with β-lactam antibiotics. Izumenolide is a potent, naturally occurring inhibitor of β-lactamases, particularly those from Gram-negative bacteria.[5] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against the TEM-1 β-lactamase using a chromogenic, spectrophotometric assay.
Principle of the Assay
The IC50 value of an inhibitor is determined by measuring the activity of the TEM-1 enzyme in the presence of varying concentrations of the inhibitor. This protocol utilizes nitrocefin (B1678963), a chromogenic cephalosporin (B10832234) substrate.[3][6] In its intact form, nitrocefin is yellow. When the β-lactam ring of nitrocefin is hydrolyzed by TEM-1, it undergoes a distinct color change to red.[6][7] This change can be quantified by measuring the increase in absorbance at approximately 486-490 nm.[6][8] The rate of nitrocefin hydrolysis is proportional to the β-lactamase activity.[8] By measuring the decrease in the rate of hydrolysis in the presence of this compound, a dose-response curve can be generated to calculate the IC50 value.
Experimental Protocols
Materials and Reagents
-
Purified TEM-1 β-Lactamase
-
This compound
-
Nitrocefin
-
Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Phosphate Buffer Saline (PBS), pH 7.0-7.4
-
Known β-lactamase inhibitors (e.g., Clavulanic Acid, Tazobactam) for control
-
Clear, flat-bottom 96-well microplates
-
Spectrophotometric microplate reader capable of kinetic and endpoint measurements at ~486 nm
-
Multichannel pipettes and sterile pipette tips
Reagent Preparation
-
Assay Buffer: 100 mM PBS, pH 7.0.[9]
-
TEM-1 Enzyme Stock: Reconstitute purified TEM-1 enzyme in Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.
-
TEM-1 Working Solution: On the day of the assay, dilute the TEM-1 stock solution in cold Assay Buffer to the desired working concentration (e.g., 5-10 nM). The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Nitrocefin Stock Solution: Dissolve nitrocefin powder in DMSO to create a 10 mg/mL stock solution.[7] Store protected from light at -20°C.[8]
-
Nitrocefin Working Solution: Dilute the 10 mg/mL stock solution in Assay Buffer to a final concentration of 100 µM (approximately 0.05 mg/mL).[6] Prepare this solution fresh before each experiment. The solution should be yellow; a red tint indicates degradation.[7]
-
This compound Stock and Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 3-fold dilutions) of this compound in Assay Buffer, starting from a high concentration (e.g., 1 mM) down to the low nanomolar range. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid effects on enzyme activity.
-
IC50 Determination Assay Protocol (96-Well Plate Format)
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the this compound serial dilutions to the sample wells.
-
Add 10 µL of Assay Buffer (containing the same percentage of DMSO as the sample wells) to the "No Inhibitor" (100% activity) control wells.
-
Add 10 µL of a known potent inhibitor (e.g., Tazobactam) to the "Positive Inhibition" control wells.
-
Add 60 µL of Assay Buffer to the "Blank" (no enzyme) wells.
-
-
Enzyme Addition:
-
Add 20 µL of the TEM-1 working solution to all wells except for the "Blank" wells.
-
-
Pre-incubation:
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Pre-incubate the plate at 25°C for 10-15 minutes. A pre-incubation step is noted to be important for this compound's inhibitory action.[5]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the Nitrocefin working solution to all wells, bringing the total volume to 100 µL.
-
Immediately place the plate in a microplate reader pre-set to 25°C.
-
Measure the absorbance at 486 nm every 60 seconds for 15-30 minutes (kinetic reading). Alternatively, for endpoint analysis, incubate the plate for a fixed time (e.g., 20 minutes) and then read the final absorbance.
-
Data Analysis and Presentation
Calculation of Percent Inhibition
-
Determine the rate of reaction (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min). For endpoint assays, subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V₀ sample / V₀ no inhibitor control)] * 100
IC50 Value Determination
-
Plot the % Inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 is the concentration of this compound that produces 50% inhibition of TEM-1 activity.
Data Summary
Quantitative results should be presented clearly for comparison. The following table shows expected IC50 values for this compound and other common β-lactamase inhibitors against TEM-class enzymes.
| Inhibitor | Target Enzyme | Reported IC50 (µg/mL) | Reported IC50 (µM) |
| This compound | TEM-2 | 0.01[5] | ~0.02* |
| Clavulanic Acid | TEM-1 | 0.10 | 0.50[10] |
| Sulbactam | TEM-1 | 1.39 | 6.00[10] |
| Tazobactam | TEM-1 | 0.08 | 0.27[10] |
*Calculated based on a presumed molecular weight for this compound.
Visualizations
Mechanism of Action
Caption: Mechanism of TEM-1 inhibition by this compound.
Experimental Workflow
Caption: Workflow for IC50 determination of this compound.
References
- 1. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 2. What the Clinical Microbiologist Should Know About PK/PD in the Era of Emerging Multidrug-Resistance: Beta-Lactam/Beta-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound-a novel beta-lactamase inhibitor produced by Micromonospora. II. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nitrocefin.com [nitrocefin.com]
- 7. toku-e.com [toku-e.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Nitrocefin test: Principle, Procedure, Uses • Microbe Online [microbeonline.com]
- 10. Three Decades of β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Antibiotic Activity of Izumenolide with Penicillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes, presents a significant challenge in the treatment of bacterial infections. β-lactamases inactivate β-lactam antibiotics, such as penicillins, by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring. Izumenolide, a novel macrolide produced by Micromonospora, has been identified as a potent inhibitor of β-lactamases, especially those from Gram-negative bacteria.[1] When combined with penicillin, this compound exhibits synergistic activity, protecting the penicillin from enzymatic degradation and restoring its efficacy against resistant bacterial strains. These application notes provide a summary of the synergistic activity, detailed protocols for its evaluation, and a conceptual framework for the underlying mechanism.
Mechanism of Synergistic Action
The primary mechanism behind the synergistic activity of this compound with penicillin is the inhibition of β-lactamase enzymes. Penicillin, a β-lactam antibiotic, targets penicillin-binding proteins (PBPs) involved in the synthesis of the bacterial cell wall. In resistant bacteria, β-lactamases degrade penicillin before it can reach its target. This compound acts as a β-lactamase inhibitor, binding to and inactivating these enzymes. This allows penicillin to remain intact and effectively inhibit cell wall synthesis, leading to bacterial cell death. The inhibitory action of this compound on TEM-2 β-lactamase has been described as an irreversible inactivation that follows mixed-reaction kinetics, suggesting a complex interaction with the enzyme's active site.[1] However, the effectiveness of this synergy in whole-cell applications can be influenced by the permeability of the bacterial cell membrane to this compound.[1]
Caption: Mechanism of this compound and Penicillin Synergy.
Quantitative Data
The potency of this compound as a β-lactamase inhibitor is demonstrated by its low 50% inhibitory concentration (I50) value against specific enzymes. The synergistic effect with penicillin is typically quantified by determining the Minimum Inhibitory Concentration (MIC) of each compound alone and in combination, from which the Fractional Inhibitory Concentration (FIC) Index is calculated.
| Compound/Combination | Target | Metric | Value | Reference |
| This compound | TEM-2 β-Lactamase | I50 | 0.01 µg/mL | [1] |
| Penicillin | Target Bacterium | MIC | Varies | - |
| This compound | Target Bacterium | MIC | Varies | [1] |
| Penicillin + this compound | Target Bacterium | FIC Index | To be determined | - |
Note: The FIC Index is interpreted as follows: ≤ 0.5 indicates synergy; > 0.5 to 4.0 indicates an additive or indifferent effect; > 4.0 indicates antagonism. Specific MIC and FIC index values for the penicillin-Izumenolide combination against various bacterial strains need to be determined experimentally using the protocols outlined below.
Experimental Protocols
Protocol 1: Determination of Synergistic Activity using the Checkerboard Assay
This protocol outlines the microdilution checkerboard method to determine the synergistic activity of this compound and penicillin.
Materials:
-
This compound
-
Penicillin G (or other penicillin derivative)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Bacterial strain of interest (β-lactamase producer)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of this compound and penicillin in an appropriate solvent and dilute further in MHB to the desired starting concentrations.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar (B569324) medium. Suspend colonies in MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.
-
Plate Setup:
-
Add 50 µL of MHB to all wells of a 96-well plate.
-
In the first column, add 50 µL of the highest concentration of penicillin and perform serial two-fold dilutions across the rows.
-
In the first row, add 50 µL of the highest concentration of this compound and perform serial two-fold dilutions down the columns.
-
This creates a matrix of decreasing concentrations of both compounds.
-
Include wells with each drug alone as controls, as well as a growth control (no drugs) and a sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, except for the sterility control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination by visual inspection for the lowest concentration that inhibits bacterial growth.
-
Calculate the FIC for each compound: FIC = MIC of drug in combination / MIC of drug alone.
-
Calculate the FIC Index: FICI = FIC of Penicillin + FIC of this compound.
-
Caption: Checkerboard Assay Workflow.
Protocol 2: Time-Kill Curve Assay
This protocol assesses the bactericidal activity of the this compound-penicillin combination over time.
Materials:
-
Same as Protocol 1, plus:
-
Sterile culture tubes
-
Shaking incubator
-
Agar plates for colony counting
-
Sterile saline or PBS for dilutions
Procedure:
-
Prepare Cultures: Grow the bacterial strain to the mid-logarithmic phase in MHB.
-
Setup Test Conditions: Prepare culture tubes with MHB containing:
-
No drug (growth control)
-
Penicillin at a sub-MIC concentration (e.g., 0.5 x MIC)
-
This compound at a sub-MIC concentration
-
Penicillin and this compound in combination at the same sub-MIC concentrations.
-
-
Inoculation: Inoculate each tube with the mid-log phase culture to a starting density of approximately 5 x 10⁵ CFU/mL.
-
Incubation and Sampling: Incubate the tubes in a shaking incubator at 37°C. At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates. Incubate the plates overnight and count the number of colonies to determine the CFU/mL.
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Caption: Time-Kill Curve Assay Workflow.
Conclusion
The combination of this compound and penicillin represents a promising strategy to combat infections caused by β-lactamase-producing bacteria. The potent β-lactamase inhibitory activity of this compound restores the antibacterial efficacy of penicillin. The provided protocols offer a standardized approach for researchers to quantify this synergistic interaction and further explore its therapeutic potential. Future studies should focus on determining the optimal ratios of this compound and various penicillins against a broad range of clinically relevant bacterial isolates and investigating the impact of bacterial membrane permeability on the synergistic effect.
References
Application Notes and Protocols for Developing Izumenolide-Based Antibiotic Combinations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The development of novel therapeutic strategies is crucial to combat this challenge. One promising approach is the use of combination therapies, where a novel agent is paired with an existing antibiotic to enhance its efficacy, overcome resistance mechanisms, and reduce the required dosage, thereby minimizing potential toxicity.
This document provides a comprehensive set of application notes and detailed protocols for the evaluation of Izumenolide , a novel investigational compound, as a potential synergistic partner for conventional antibiotics. The methodologies outlined herein will guide researchers through the process of determining synergistic interactions, characterizing the pharmacodynamics of the combination, and elucidating the potential mechanism of action.
Hypothetical Mechanism of Action of this compound
For the purpose of this guide, we will hypothesize that this compound's primary mechanism of action is the disruption of the bacterial cell membrane integrity. This disruption is theorized to increase membrane permeability, thereby facilitating the intracellular entry of other antibiotics that may otherwise be expelled by efflux pumps or have poor penetration. This enhanced uptake would lead to a synergistic bactericidal effect. A key aspect of this investigation is to verify this hypothesis through the described experimental protocols.
Caption: Hypothetical signaling pathway of this compound synergy.
Data Presentation: Summarized Quantitative Data
Clear and structured presentation of quantitative data is essential for comparing the efficacy of different antibiotic combinations. The following tables provide templates for summarizing results from checkerboard and time-kill assays.
Table 1: Checkerboard Assay Results for this compound in Combination with Various Antibiotics against Pseudomonas aeruginosa
| Antibiotic (Partner Drug) | MIC Alone (µg/mL) | MIC of this compound Alone (µg/mL) | MIC in Combination (µg/mL) | FIC of Partner Drug | FIC of this compound | FICI (FIC Index) | Interpretation |
| Ciprofloxacin | 2 | 16 | 0.5 (Cipro) + 4 (Izu) | 0.25 | 0.25 | 0.50 | Synergy |
| Meropenem | 4 | 16 | 1 (Mero) + 4 (Izu) | 0.25 | 0.25 | 0.50 | Synergy |
| Tobramycin | 8 | 16 | 2 (Tobra) + 8 (Izu) | 0.25 | 0.50 | 0.75 | Additive |
| Colistin | 1 | 16 | 0.5 (Col) + 8 (Izu) | 0.50 | 0.50 | 1.00 | Additive |
Table 2: Time-Kill Curve Assay Results for this compound and Ciprofloxacin Combination against P. aeruginosa
| Treatment | Log10 CFU/mL at 0h | Log10 CFU/mL at 4h | Log10 CFU/mL at 8h | Log10 CFU/mL at 24h | Log Reduction at 24h |
| Growth Control | 6.0 | 7.5 | 8.8 | 9.2 | - |
| This compound (16 µg/mL) | 6.0 | 5.8 | 5.5 | 5.2 | 0.8 |
| Ciprofloxacin (2 µg/mL) | 6.0 | 5.5 | 4.8 | 4.0 | 2.0 |
| This compound + Ciprofloxacin | 6.0 | 4.2 | 2.9 | <2.0 | >4.0 |
Experimental Protocols
Checkerboard Synergy Assay
This assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination by measuring the minimum inhibitory concentration (MIC) of each agent alone and in combination.[1][2][3]
Methodology
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent (e.g., DMSO, water).
-
Prepare a 2X concentrated Mueller-Hinton Broth (MHB).
-
Prepare a bacterial inoculum of the test organism adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and then dilute to a final concentration of 5 x 10^5 CFU/mL in the assay wells.[3]
-
-
Plate Setup:
-
In a 96-well microtiter plate, serially dilute the partner antibiotic along the x-axis (columns 1-10). Column 11 will contain no partner antibiotic (growth control for this compound).
-
Serially dilute this compound along the y-axis (rows A-G). Row H will contain no this compound (growth control for the partner antibiotic).
-
Each well will contain a unique combination of concentrations of the two agents.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination as the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug: FIC = MIC of drug in combination / MIC of drug alone.
-
Calculate the FIC Index (FICI): FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 1.0 = Additive; 1.0 < FICI ≤ 4.0 = Indifference; FICI > 4.0 = Antagonism.[3][4]
-
Caption: Experimental workflow for the checkerboard synergy assay.
Time-Kill Curve Assay
This assay assesses the bactericidal or bacteriostatic activity of an antibiotic combination over time.[5][6][7]
Methodology
-
Preparation:
-
Prepare cultures of the test organism to a starting inoculum of approximately 5 x 10^5 CFU/mL in MHB.[6]
-
Prepare tubes with MHB containing this compound alone, the partner antibiotic alone, the combination of both at relevant concentrations (e.g., MIC, 2x MIC), and a growth control (no antibiotic).
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto agar (B569324) plates.
-
-
Incubation and Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colony-forming units (CFU) on each plate.
-
-
Data Analysis:
Caption: Experimental workflow for the time-kill curve assay.
Membrane Potential Assay
This assay is used to investigate if this compound disrupts the bacterial membrane potential, which would support the hypothesized mechanism of action.[9][10][11]
Methodology
-
Reagents and Bacteria:
-
Assay Procedure:
-
Incubate the bacterial cells with the DiSC3(5) dye until a stable fluorescence signal is achieved.
-
Add this compound at various concentrations to the cell suspension.
-
A positive control for depolarization (e.g., a proton ionophore like CCCP) should be used.[11]
-
Monitor the fluorescence over time using a fluorometer.
-
-
Data Analysis:
-
An increase in fluorescence intensity indicates membrane depolarization.
-
Compare the fluorescence changes induced by this compound to the negative and positive controls.
-
Intracellular ATP Assay
This assay measures the intracellular ATP levels of bacteria after treatment with this compound. A rapid decrease in ATP can be indicative of cell membrane damage and leakage.[12]
Methodology
-
Reagents and Bacteria:
-
Use a commercial ATP assay kit based on the luciferin-luciferase reaction.
-
Prepare a bacterial suspension to a defined cell density.
-
-
Assay Procedure:
-
Treat the bacterial suspension with this compound at various concentrations and for different durations.
-
At each time point, lyse the bacterial cells to release intracellular ATP.
-
Add the luciferase reagent and measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Generate a standard curve with known ATP concentrations.
-
Calculate the intracellular ATP concentration in the treated and untreated samples.
-
A significant drop in ATP levels in treated cells compared to the control suggests membrane damage or metabolic disruption.
-
Caption: Workflow for mechanism of action studies.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of this compound as a potential candidate for antibiotic combination therapy. By following these methodologies, researchers can effectively determine synergistic interactions, characterize the bactericidal or bacteriostatic nature of the combination, and gain insights into the underlying mechanism of action. The successful development of this compound-based combinations could provide a valuable new tool in the fight against multidrug-resistant bacteria.
References
- 1. Quantifying Subpopulation Synergy for Antibiotic Combinations via Mechanism-Based Modeling and a Sequential Dosing Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample-efficient identification of high-dimensional antibiotic synergy with a normalized diagonal sampling design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synergistic antibiotic combinations: Topics by Science.gov [science.gov]
- 5. Inhibitors of Brassinosteroid Biosynthesis and Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of action and clinical application of macrolides as immunomodulatory medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacology and mechanism of action of zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibiotic synergism and antimicrobial combinations in clinical infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of immunomodulatory drugs' action in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibitors of the Ubiquitin-Mediated Signaling Pathway Exhibit Broad-Spectrum Antiviral Activities against New World Alphaviruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Izumenolide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Izumenolide is a cyclopeptolide (B12752906) natural product that has garnered attention for its potent antifungal activity. While the total synthesis of this compound has not been reported in publicly available literature, the synthesis and biological evaluation of its derivatives provide valuable insights into its structure-activity relationships (SAR) and potential as a lead compound for novel antifungal agents. This document details the available information on the synthesis of this compound derivatives and outlines protocols for their biological evaluation, targeting researchers in natural product synthesis, medicinal chemistry, and mycology.
Synthesis of this compound Derivatives
The synthesis of a series of this compound derivatives has been accomplished to explore the impact of structural modifications on antifungal activity.[1] The general approach involves the modification of a precursor cyclopeptolide, referred to as compound 1 , which is composed of nine S-amino acids and R-lactic acid.[1] Key modifications have been focused on the MeAsp4 and Tyr(Me)9 residues, as well as the lactone ring.[1]
A summary of the synthetic modifications is presented in the table below.
| Derivative Type | Modification Description | Starting Material | Key Reagents/Conditions |
| MeAsp4 Esters | Esterification of the carboxylic acid side chain of the N-methylaspartate residue. | Cyclopeptolide 1 | Various alcohols, coupling agents |
| MeAsp4 Amides | Amidation of the carboxylic acid side chain of the N-methylaspartate residue. | Cyclopeptolide 1 | Various amines, coupling agents |
| Tyr(Me)9 Ethers | O-alkylation of the phenolic hydroxyl group of the O-methyltyrosine residue after demethylation. | Demethylated Cyclopeptolide 1 | Alkyl halides, base |
| Lactone Ring Opening | Hydrolysis of the lactone bond to yield a linear peptide. | Cyclopeptolide 1 | LiOH, THF/H2O |
| S-Hypr10 Analogue | Recyclization of the linear peptide with an inverted stereocenter at the hydroxy acid residue. | Linear peptide 15 | Mitsunobu conditions |
| Permethylated Analogue | Methylation of all secondary amide nitrogens. | Cyclopeptolide 1 | CH3I, KH/18-crown-6 |
Table 1: Summary of Synthetic Modifications of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound derivatives are based on the general procedures described in the literature.[1]
Protocol 1: General Procedure for the Synthesis of MeAsp4 Esters and Amides
-
To a solution of Cyclopeptolide 1 in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the corresponding alcohol or amine (1.2 equivalents).
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired ester or amide derivative.
Protocol 2: Synthesis of the S-Hypr10 Analogue
-
Lactone Opening: To a solution of Cyclopeptolide 1 in a mixture of THF and water, add lithium hydroxide (B78521) (LiOH). Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC or LC-MS). Neutralize the reaction mixture and extract the resulting linear peptide 15 .
-
Mitsunobu Cyclization: To a solution of the linear peptide 15 and triphenylphosphine (B44618) (PPh3) in a suitable solvent (e.g., THF), add a dialkyl azodicarboxylate (e.g., DIAD, DEAD) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Deprotection: Following cyclization, remove any protecting groups under appropriate conditions to yield the S-Hypr10 analogue. Purify the final product by HPLC.
Biological Activity and Structure-Activity Relationships
This compound and its derivatives have been evaluated for their antifungal activity, primarily against various yeast and pathogenic fungi.[1][2] The parent compound, isolated from the saprophytic fungus Ulocladium atrum, exhibits potent activity against the plant pathogenic fungus Botrytis cinerea and moderate activity against Alternaria alternata and Magnaporthe grisea.[2]
The antifungal activity of the synthesized derivatives provides preliminary structure-activity relationship (SAR) insights.
| Compound | Modification | Antifungal Activity |
| 1 (this compound) | Parent Compound | Potent |
| 17 | S-Hypr10 Analogue | Superior activity against yeasts at pH 6.5 compared to 1 |
| 34 | Cyclic decapeptide analogue | Superior activity against yeasts at pH 6.5 compared to 1 |
Table 2: Antifungal Activity of Selected this compound Derivatives. [1]
The data suggests that modifications to the macrocyclic ring size and the stereochemistry of the hydroxy acid component can influence the antifungal potency. Notably, the activity of some derivatives was found to be pH-dependent.[1]
Signaling Pathway
The precise molecular mechanism and signaling pathway of this compound's antifungal action have not been elucidated. However, based on the known mechanisms of other antifungal agents that target the fungal cell membrane, a plausible pathway involves the disruption of cell membrane integrity. Many antifungal peptides and lipopeptides interact with ergosterol, a key component of the fungal cell membrane, leading to pore formation, leakage of cellular contents, and ultimately cell death.[3][4]
Figure 1: A proposed mechanism of antifungal action for this compound, targeting the fungal cell membrane.
Experimental Workflow
The general workflow for the synthesis and evaluation of this compound derivatives is outlined below.
Figure 2: General workflow for the synthesis and evaluation of this compound derivatives.
Conclusion
The study of this compound and its derivatives represents a promising avenue for the discovery of new antifungal agents. Although a total synthesis has yet to be reported, the available synthetic methodologies for its derivatives, coupled with biological evaluation, provide a solid foundation for further research. Future work should focus on the total synthesis of this compound to enable the generation of a wider range of analogues and a more comprehensive exploration of its SAR. Additionally, detailed mechanistic studies are required to elucidate its precise molecular target and signaling pathway, which will be crucial for its development as a potential therapeutic agent.
References
- 1. Derivatives of a novel cyclopeptolide. 1. Synthesis, antifungal activity, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal cyclopeptolide from fungal saprophytic antagonist Ulocladium atrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
Application Notes and Protocols: Izumenolide in Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Izumenolide is a naturally occurring macrolide produced by the bacterium Micromonospora. It has garnered attention in the field of microbiology primarily for its potent and irreversible inhibition of β-lactamase enzymes, particularly those produced by Gram-negative bacteria.[1] β-lactamases are a major mechanism of bacterial resistance to β-lactam antibiotics, a cornerstone of antibacterial therapy. By inactivating these enzymes, this compound has the potential to restore the efficacy of widely used antibiotics against resistant bacterial strains. This document provides detailed application notes and experimental protocols for the utilization of this compound in microbiology research.
Mechanism of Action: β-Lactamase Inhibition
This compound acts as a potent inhibitor of β-lactamases. The primary mechanism involves the irreversible inactivation of these enzymes.[1] The initial interaction is characterized by a mixed reaction kinetic, suggesting that this compound may bind at a site that overlaps with the active center of the enzyme.[1] This is followed by a biphasic reaction leading to irreversible inactivation.[1] Carbenicillin has been shown to offer partial protection against this inactivation, further supporting the active site-directed nature of this compound's action.[1]
The following diagram illustrates the proposed mechanism of β-lactamase inhibition by this compound.
Caption: Mechanism of this compound as a β-lactamase inhibitor.
Quantitative Data
This compound's potency as a β-lactamase inhibitor has been quantified, with a notable I50 value against the TEM-2 β-lactamase. While it exhibits limited direct antibacterial activity, its primary value lies in its synergistic potential with β-lactam antibiotics.
| Parameter | Value | Enzyme | Conditions | Reference |
| I50 | 0.01 µg/ml | TEM-2 β-lactamase | 10 min preincubation | [1] |
| Molar Ratio (Inhibitor:Enzyme for I50) | 7.6 | TEM-2 β-lactamase | 10 min preincubation | [1] |
Applications in Microbiology Research
Reversal of β-Lactam Resistance
The primary application of this compound is in overcoming β-lactam resistance in bacteria. It can be used in combination with β-lactam antibiotics to which bacteria have developed resistance through the production of β-lactamases. This compound protects ampicillin (B1664943) and cephaloridine (B1668813) from degradation by these enzymes.[1] However, it is important to note that the efficacy of this compound in whole-cell applications against Gram-negative bacteria can be limited by its permeability across the bacterial outer membrane.[1]
Study of β-Lactamase Kinetics and Inhibition
Due to its potent and irreversible mechanism of action, this compound can serve as a valuable tool for studying the kinetics and inhibition of various β-lactamases. Researchers can use it as a reference inhibitor to characterize new β-lactamases or to validate new screening assays for β-lactamase inhibitors.
Potential for Anti-Biofilm and Anti-Quorum Sensing Applications (Hypothetical)
While there is currently no direct evidence in the scientific literature of this compound's efficacy against bacterial biofilms or its ability to interfere with quorum sensing, these are logical areas for future investigation. Many natural products with antimicrobial properties also exhibit effects on these complex bacterial behaviors. Given that β-lactamase activity can be associated with the biofilm matrix, an inhibitor like this compound could potentially enhance the penetration and efficacy of β-lactam antibiotics into biofilms.
Experimental Protocols
Protocol for Determination of β-Lactamase Inhibition (I50)
This protocol is adapted from standard methods for determining the half-maximal inhibitory concentration (I50) of a β-lactamase inhibitor.
Materials:
-
Purified β-lactamase (e.g., TEM-2)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Nitrocefin (B1678963) (chromogenic β-lactamase substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
-
96-well microtiter plate
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Prepare Reagents:
-
Dilute the purified β-lactamase in assay buffer to a final concentration that gives a linear rate of nitrocefin hydrolysis for at least 10 minutes.
-
Prepare a series of dilutions of this compound in assay buffer.
-
Prepare a working solution of nitrocefin in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the diluted β-lactamase solution to each well.
-
Add an equal volume of the different this compound dilutions to the wells. Include a control well with assay buffer instead of this compound.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction and Measure:
-
To each well, add a fixed volume of the nitrocefin working solution to start the reaction.
-
Immediately place the plate in the microplate reader and measure the absorbance at 490 nm kinetically for 10-15 minutes, taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of change of absorbance) for each this compound concentration.
-
Plot the percentage of enzyme inhibition (relative to the control without inhibitor) against the logarithm of the this compound concentration.
-
Determine the I50 value, which is the concentration of this compound that causes 50% inhibition of the β-lactamase activity, by fitting the data to a suitable dose-response curve.
-
References
Formulation of Izumenolide for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Izumenolide, a novel macrolide compound, presents a promising candidate for in vivo investigation due to its potential therapeutic activities. However, like many macrolides, this compound is anticipated to exhibit poor aqueous solubility, a significant hurdle for achieving adequate bioavailability in animal studies. This document provides detailed application notes and protocols for the formulation of this compound to enable consistent and effective in vivo delivery. The following sections outline strategies to enhance the solubility and bioavailability of this compound, present comparative data for common formulation approaches, and provide step-by-step experimental protocols.
Physicochemical Properties and Formulation Challenges
The successful in vivo evaluation of novel compounds like this compound is contingent on developing a formulation that ensures adequate systemic exposure. The primary challenge for many macrolides is their low water solubility, which can lead to poor absorption and variable bioavailability. While specific data for this compound is not yet widely available, it is prudent to anticipate these challenges based on its structural class. Key considerations for formulation development include the compound's solubility in various solvents, its chemical stability, and the desired route of administration.
Formulation Strategies for Poorly Soluble Compounds
Several established techniques can be employed to overcome the challenges of poor aqueous solubility. These methods can be broadly categorized into co-solvents, surfactant-based systems, and lipid-based formulations. The choice of formulation will depend on the specific physicochemical properties of this compound, the required dose, and the animal model being used.
Table 1: Comparison of Formulation Strategies for In Vivo Administration
| Formulation Strategy | Key Components | Advantages | Disadvantages | Recommended Use |
| Co-solvent System | DMSO, Ethanol, PEG 400, Propylene Glycol | Simple to prepare, suitable for initial screening. | Potential for drug precipitation upon dilution in aqueous media, solvent toxicity at high concentrations. | Early-stage pharmacokinetic and efficacy studies. |
| Surfactant-based System (Micellar Solution) | Tween® 80, Cremophor® EL, Solutol® HS 15 | Enhances solubility and can improve stability. | Potential for toxicity associated with some surfactants, can affect drug metabolism. | Oral and parenteral administration where higher concentrations are needed. |
| Lipid-based System (Self-Emulsifying Drug Delivery System - SEDDS) | Oils (e.g., sesame oil, Labrafac™), Surfactants (e.g., Cremophor® EL), Co-surfactants (e.g., Transcutol® HP) | Improves oral bioavailability by enhancing lymphatic transport and reducing first-pass metabolism. | More complex to develop and characterize. | Oral administration for compounds with high lipophilicity. |
Experimental Protocols
The following protocols provide a starting point for the formulation of this compound for in vivo studies. It is essential to perform small-scale pilot formulations to determine the optimal composition for this compound.
Protocol 1: Co-solvent Formulation for Intravenous Administration
This protocol is suitable for initial in vivo screening where a clear solution for injection is required.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of DMSO. For example, for a 1 mg/mL final concentration, start with 10% DMSO.
-
Once fully dissolved, add PEG 400 to the solution. A common ratio is 10% DMSO, 40% PEG 400.
-
Vortex the solution until it is homogeneous.
-
Slowly add saline to the desired final volume while vortexing to prevent precipitation. The final composition could be, for example, 10% DMSO, 40% PEG 400, and 50% saline.
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, the formulation may need to be adjusted by increasing the proportion of co-solvents.
-
Filter the final solution through a 0.22 µm syringe filter before administration.
Protocol 2: Surfactant-based Formulation for Oral Gavage
This protocol is designed to enhance the oral absorption of this compound.
Materials:
-
This compound
-
Tween® 80
-
Deionized Water
Procedure:
-
Weigh the required amount of this compound.
-
Prepare a stock solution of 10% (v/v) Tween® 80 in deionized water.
-
Add the this compound powder to the Tween® 80 solution.
-
Sonicate the mixture in a bath sonicator until the this compound is fully dispersed and a clear or translucent micellar solution is formed. Gentle heating (30-40°C) may be applied to aid dissolution.
-
Visually inspect the solution to ensure homogeneity.
-
This formulation can be administered directly by oral gavage.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Formulation Development
The following diagram illustrates a typical workflow for selecting and optimizing a formulation for in vivo studies.
Caption: Workflow for this compound Formulation Development.
Example Signaling Pathway: NF-κB Inhibition by Macrolides
Many macrolides exert immunomodulatory effects by inhibiting the NF-κB signaling pathway. Investigating this pathway for this compound could be a valuable research direction.
Troubleshooting & Optimization
Technical Support Center: Large-Scale Fermentation of Micromonospora for Izumenolide Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale fermentation of Micromonospora for the production of izumenolide (B1234723).
Troubleshooting Guide
This guide addresses common issues that may arise during the fermentation process, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low this compound Titer | 1. Suboptimal media composition. 2. Inadequate aeration and/or agitation. 3. Incorrect fermentation temperature or pH. 4. Strain degradation or mutation. | 1. Optimize carbon and nitrogen sources in the fermentation medium. Consider using complex nutrient sources. 2. Increase dissolved oxygen levels by adjusting agitation speed and aeration rate. Ensure proper mixing to avoid dead zones in the fermenter. 3. Maintain optimal temperature and pH throughout the fermentation. Implement automated control systems for these parameters. 4. Use a fresh culture from a cryopreserved stock. Perform regular strain verification. |
| Foaming | 1. High protein content in the medium. 2. Excessive agitation or aeration. | 1. Add an appropriate antifoaming agent (e.g., silicone-based) at the start of the fermentation and as needed. 2. Reduce agitation and/or aeration rates if dissolved oxygen levels can be maintained within the optimal range. |
| Contamination | 1. Improper sterilization of the fermenter or media. 2. Contaminated inoculum. 3. Leakage in the fermenter seals or connections. | 1. Ensure all equipment and media are properly sterilized before use. Validate sterilization cycles. 2. Use aseptic techniques for all transfers and ensure the purity of the seed culture. 3. Regularly inspect and maintain fermenter seals and connections to ensure a closed system. |
| Poor Biomass Growth | 1. Nutrient limitation. 2. Presence of inhibitory substances in the medium. 3. Suboptimal pH or temperature. | 1. Analyze media components and supplement with limiting nutrients. 2. Test media components for inhibitory effects on Micromonospora growth. 3. Monitor and control pH and temperature to maintain optimal growth conditions. |
| Product Degradation | 1. Instability of this compound under fermentation conditions (e.g., pH, temperature). 2. Enzymatic degradation. | 1. Investigate the stability of this compound at different pH and temperature values to identify optimal conditions for product stability. 2. Consider strategies to minimize the activity of degradative enzymes, such as process timing for harvest. |
Frequently Asked Questions (FAQs)
Q1: What are the typical fermentation parameters for this compound production in Micromonospora?
A1: While specific optimal parameters can be strain-dependent, the following table provides a general starting point for the fermentation of Micromonospora for macrolide production.
| Parameter | Typical Range |
| Temperature | 28-32°C |
| pH | 6.5-7.5 |
| Agitation | 200-400 rpm (in lab-scale fermenters) |
| Aeration | 0.5-1.5 vvm (volume of air per volume of medium per minute) |
| Dissolved Oxygen | >20% saturation |
| Fermentation Time | 7-14 days |
Q2: How can I improve the yield of this compound?
A2: Yield improvement can be approached through several strategies:
-
Strain Improvement: Employ classical mutagenesis (e.g., UV, chemical mutagens) or genetic engineering techniques to enhance the this compound biosynthetic pathway.
-
Media Optimization: Systematically evaluate different carbon and nitrogen sources, as well as trace elements, to identify the optimal medium composition.
-
Process Optimization: Implement fed-batch or continuous culture strategies to maintain optimal nutrient levels and prolong the production phase.
Q3: What are the best practices for scaling up the fermentation process?
A3: Successful scale-up requires maintaining geometric similarity and consistent mass transfer coefficients (kLa) between fermenter scales. Key considerations include:
-
Inoculum Development: Ensure a healthy and active seed culture at each stage of the scale-up.
-
Mixing and Aeration: Adjust agitation and aeration rates to maintain comparable dissolved oxygen levels and mixing times.
-
Sterilization: Validate sterilization procedures for the larger fermenter and media volumes.
Q4: How can I monitor this compound production during fermentation?
A4: this compound concentration in the fermentation broth can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry). This allows for real-time tracking of product formation and helps in determining the optimal harvest time.
Q5: What are the common challenges in extracting and purifying this compound?
A5: this compound, being a macrolide, is likely to be intracellular or cell-associated. Challenges in extraction and purification include:
-
Cell Lysis: Efficiently breaking the Micromonospora cells to release the product.
-
Solvent Selection: Choosing an appropriate organic solvent for extraction that provides good recovery and selectivity.
-
Purification: Developing a multi-step purification protocol, which may include techniques like liquid-liquid extraction, column chromatography (e.g., silica (B1680970) gel, reverse-phase), and crystallization to achieve high purity.
Experimental Protocols
Protocol 1: Lab-Scale Fermentation of Micromonospora for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a loopful of Micromonospora from a mature agar (B569324) plate to a 250 mL flask containing 50 mL of seed medium.
-
Incubate at 30°C on a rotary shaker at 220 rpm for 2-3 days until a dense culture is obtained.
-
-
Fermentation:
-
Sterilize a 5 L bioreactor containing 3 L of production medium.
-
Aseptically transfer the seed culture (5% v/v) to the bioreactor.
-
Maintain the fermentation parameters as follows:
-
Temperature: 30°C
-
pH: 7.0 (controlled with 1M NaOH and 1M HCl)
-
Agitation: 300 rpm
-
Aeration: 1.0 vvm
-
-
Monitor the fermentation for 10-14 days, taking samples periodically to measure biomass, substrate consumption, and this compound production.
-
Protocol 2: Extraction and Preliminary Purification of this compound
-
Harvesting:
-
At the end of the fermentation, harvest the broth by centrifugation (8000 x g for 15 minutes) to separate the mycelial biomass from the supernatant.
-
-
Extraction:
-
Extract the mycelial pellet with three volumes of an organic solvent (e.g., ethyl acetate (B1210297) or acetone) with vigorous shaking for 1-2 hours.
-
Separate the solvent layer by centrifugation.
-
Combine the solvent extracts and evaporate to dryness under reduced pressure to obtain a crude extract.
-
-
Preliminary Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Subject the dissolved extract to silica gel column chromatography, eluting with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate or chloroform-methanol) to separate fractions.
-
Analyze the fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Pool the this compound-rich fractions and evaporate the solvent.
-
Visualizations
Caption: Putative biosynthetic pathway of this compound.
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
Technical Support Center: Optimizing Izumenolide Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Izumenolide, a bioactive compound produced by the bacterium Streptomyces wuyuanensis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that can lead to low this compound yield and offers systematic solutions.
Question 1: Why is my this compound yield consistently low or nonexistent?
Answer: Low or no production of this compound can stem from several factors, ranging from the quality of the inoculum to the composition of the fermentation medium and the physical parameters of the fermentation process.
Possible Causes & Solutions:
-
Suboptimal Inoculum: The age and quality of the seed culture are critical. An old or poorly grown seed culture will lead to a long lag phase and poor production.
-
Protocol: Standardize your seed culture preparation. Use a fresh, actively growing culture for inoculation. Ensure a consistent spore concentration or mycelial density.
-
-
Inappropriate Media Composition: The balance of carbon, nitrogen, and essential minerals in the fermentation medium is crucial for secondary metabolite production in Streptomyces.
-
Protocol: Optimize the fermentation medium using a systematic approach like Design of Experiments (DoE). Start with a basal medium and vary the concentrations of key components. A good starting point for Streptomyces fermentation is provided in the table below.
-
-
Incorrect Fermentation Parameters: pH, temperature, dissolved oxygen, and agitation are critical physical parameters that influence both microbial growth and secondary metabolite synthesis.
-
Protocol: Monitor and control these parameters throughout the fermentation process. The optimal conditions should be determined empirically for your specific bioreactor setup. General ranges for Streptomyces are provided in the tables below.
-
Question 2: My Streptomyces wuyuanensis culture shows good biomass growth, but this compound production is minimal. What could be the issue?
Answer: This common issue, known as the decoupling of growth and production, often arises when the metabolic pathways favor primary metabolism (growth) over secondary metabolism (this compound production).
Possible Causes & Solutions:
-
Nutrient Repression: High concentrations of readily metabolizable carbon or nitrogen sources can repress the genes responsible for secondary metabolite biosynthesis. Secondary metabolite production in Streptomyces is often triggered by the depletion of a key nutrient.
-
Strategy: Implement a fed-batch fermentation strategy to maintain key nutrients at a low, growth-limiting concentration during the production phase.
-
-
Unfavorable pH Shift: The optimal pH for Streptomyces growth may differ from the optimal pH for this compound production.
-
Strategy: Implement a two-stage pH control strategy. Maintain the pH at the optimal level for growth during the initial phase and then shift it to a pH that favors secondary metabolite production.
-
-
Lack of Precursor Supply: this compound, as a polyketide, is synthesized from simple carboxylic acid precursors derived from primary metabolism. Insufficient precursor pools can limit production.
-
Strategy: Supplement the fermentation medium with known precursors of polyketide biosynthesis, such as acetate (B1210297), propionate, or specific amino acids, during the production phase.
-
Question 3: I am having difficulty extracting and purifying this compound from the fermentation broth. What methods are recommended?
Answer: The choice of extraction and purification methods depends on the physicochemical properties of this compound. As a macrolide, it is likely to be a relatively nonpolar molecule.
Recommended Protocol:
-
Cell Separation: Separate the mycelium from the fermentation broth by centrifugation or filtration. This compound may be present in both the mycelium and the supernatant, so both should be processed.
-
Extraction:
-
Supernatant: Use a non-polar solvent such as ethyl acetate or butanol for liquid-liquid extraction.
-
Mycelium: First, disrupt the cells using methods like sonication or bead beating in the presence of a solvent like acetone (B3395972) or methanol. Follow this with extraction using ethyl acetate.
-
-
Purification: A multi-step chromatography approach is generally required.
-
Silica Gel Chromatography: Use a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to achieve initial separation.
-
Preparative High-Performance Liquid Chromatography (HPLC): Employ a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradient) for final purification.
-
-
Analysis: Confirm the purity and identity of this compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is the producing organism of this compound? A1: this compound is produced by Streptomyces wuyuanensis, a Gram-positive bacterium originally isolated from a saline sample in China.[1][2]
Q2: To what class of compounds does this compound belong? A2: this compound is a macrolide, which is a class of polyketide secondary metabolites. Polyketides are synthesized by a family of enzymes called polyketide synthases (PKSs).
Q3: What are the key considerations for optimizing the fermentation medium for this compound production? A3: The key is to find the right balance of nutrients to support initial growth and then trigger a switch to secondary metabolism. Important factors include the carbon-to-nitrogen ratio, the specific types of carbon and nitrogen sources, and the presence of essential minerals and trace elements. Statistical methods like Response Surface Methodology (RSM) are powerful tools for this optimization.
Q4: How can I improve this compound yield through genetic engineering? A4: While specific genetic targets for this compound are not yet published, general strategies for improving polyketide production in Streptomyces include:
-
Overexpressing positive regulatory genes within the biosynthetic gene cluster.
-
Deleting negative regulatory genes.
-
Engineering precursor pathways to increase the supply of building blocks for polyketide synthesis.
-
Using strong, constitutive promoters to drive the expression of the biosynthetic gene cluster.
Data Presentation
Table 1: Recommended Starting Fermentation Media Composition for Streptomyces wuyuanensis
| Component | Concentration (g/L) | Role |
| Soluble Starch | 20 | Carbon Source |
| Glucose | 10 | Carbon Source |
| Yeast Extract | 5 | Nitrogen & Growth Factor Source |
| Peptone | 5 | Nitrogen Source |
| K2HPO4 | 1 | Phosphate Source & pH Buffer |
| MgSO4·7H2O | 0.5 | Mineral Source |
| CaCO3 | 2 | pH Buffer |
Table 2: General Fermentation Parameters for Streptomyces Species
| Parameter | Optimal Range |
| Temperature | 28-30°C |
| pH | 6.5-7.5 |
| Agitation | 200-250 rpm |
| Aeration | 1-1.5 vvm (volume of air per volume of medium per minute) |
| Fermentation Time | 7-10 days |
Experimental Protocols & Visualizations
Generalized Polyketide Biosynthetic Pathway
The biosynthesis of macrolides like this compound proceeds through a Type I Polyketide Synthase (PKS) pathway. This is a multi-enzyme complex organized into modules. Each module is responsible for the addition and modification of a two-carbon unit to the growing polyketide chain. The following diagram illustrates a generalized modular PKS system.
Caption: Generalized modular Polyketide Synthase (PKS) pathway for macrolide biosynthesis.
Experimental Workflow for this compound Production and Purification
The following workflow outlines the key steps from culture inoculation to the final purified product.
Caption: Experimental workflow for this compound production and purification.
References
Technical Support Center: Troubleshooting Izumenolide Synergy Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Izumenolide in synergy experiments. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My synergy screen with this compound and a cytotoxic agent is not showing a synergistic effect. What are the potential reasons?
A1: A lack of synergy can arise from several factors, from the biological to the technical:
-
Mechanism of Action: this compound is believed to exert its effects through the inhibition of the PI3K/Akt/mTOR signaling pathway. If the cytotoxic agent you are using does not interact with this pathway or if the chosen cell line is not dependent on this pathway for survival and proliferation, a synergistic effect may not be observed.
-
Drug Concentrations: The concentrations of this compound and the partner drug are critical. If the concentrations are too high, the individual effects may be so potent that there is no room to observe a synergistic effect (saturation effect). Conversely, if the concentrations are too low, they may not be sufficient to induce a measurable response. It is crucial to perform dose-response curves for each drug individually to determine their IC50 values before designing the synergy matrix.
-
Experimental Variability: High variability in your assay can mask a true synergistic effect. Ensure consistent cell seeding, reagent addition, and incubation times. Use of automated liquid handlers can minimize this variability.
-
Choice of Synergy Model: Different mathematical models (e.g., Loewe additivity, Bliss independence) can give different interpretations of synergy. It is advisable to analyze your data using more than one model to see if a consensus emerges.
Q2: The Combination Index (CI) values from my this compound synergy experiment are highly variable and not reproducible. How can I troubleshoot this?
A2: Inconsistent Combination Index (CI) values are a common challenge and often point to issues with experimental execution or data analysis.
-
Data Quality: The accuracy of your dose-response data for the individual drugs directly impacts the CI calculation. Ensure that your single-agent dose-response curves are complete, with well-defined maximal and minimal effects, and have a good statistical fit (e.g., R-squared value).
-
Data Normalization: Improper normalization of your raw data can significantly skew CI values. Ensure you have appropriate controls for 0% and 100% inhibition (e.g., vehicle-treated cells and cells treated with a lethal concentration of a cytotoxic agent or a lysis agent).
-
Experimental Design: A full dose-response matrix with a sufficient number of concentrations for both drugs is recommended for robust CI calculation. Sparse matrices can lead to less reliable CI values.
-
Cellular Health: Ensure that the cells are healthy and in the logarithmic growth phase at the time of drug addition. Stressed or confluent cells can respond differently to drug treatments, leading to variability.
Q3: I am observing antagonism between this compound and my test compound. What could be the underlying biological reason?
A3: Antagonism, where the combined effect is less than the effect of the individual drugs, can be biologically informative.
-
Conflicting Mechanisms: The two drugs may have opposing effects on a critical cellular process. For example, if this compound's inhibition of the mTOR pathway leads to a cell cycle arrest at the G1 phase, and your test compound is a cytotoxic agent that targets cells in the S phase, the combination could be antagonistic.
-
Drug-Drug Interaction: One drug may interfere with the uptake or metabolism of the other. While less common in in vitro settings, it is a possibility to consider.
-
Off-Target Effects: At the concentrations used, one or both drugs may have off-target effects that counteract the intended synergistic interaction.
Data Presentation
Table 1: Example IC50 Values for this compound and a Partner Drug (Drug X) in Different Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Drug X IC50 (µM) |
| MCF-7 (Breast Cancer) | 50 | 2.5 |
| A549 (Lung Cancer) | 75 | 5.0 |
| U87 MG (Glioblastoma) | 120 | 8.0 |
Table 2: Example Combination Index (CI) Values for this compound and Drug X Combination
The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Drug Combination (this compound:Drug X) | Fa (Fraction Affected) | Combination Index (CI) | Interpretation |
| 50 nM : 2.5 µM | 0.50 | 0.65 | Synergy |
| 75 nM : 5.0 µM | 0.50 | 0.98 | Additive |
| 120 nM : 8.0 µM | 0.50 | 1.35 | Antagonism |
| 25 nM : 1.25 µM | 0.25 | 0.75 | Synergy |
| 100 nM : 5.0 µM | 0.75 | 0.55 | Strong Synergy |
Experimental Protocols
Protocol: Cell Viability Assay for Synergy Determination (MTT Assay)
This protocol outlines the steps for assessing the synergistic effect of this compound and a partner drug on cancer cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (in DMSO)
-
Partner drug stock solution (in a suitable solvent)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete medium.
-
Count the cells and adjust the density to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Addition:
-
Prepare serial dilutions of this compound and the partner drug in complete medium from the stock solutions.
-
For single-drug dose-response curves, add 100 µL of the drug dilutions to the respective wells.
-
For the combination study, prepare a matrix of drug concentrations. For each combination, add 50 µL of the this compound dilution and 50 µL of the partner drug dilution to the wells.
-
Include vehicle control wells (e.g., DMSO at the highest concentration used in the drug dilutions).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Carefully remove the medium from each well without disturbing the formazan (B1609692) crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot dose-response curves and determine the IC50 values for the individual drugs.
-
Use a synergy analysis software (e.g., CompuSyn, SynergyFinder) to calculate the Combination Index (CI) from the combination data.
-
Mandatory Visualizations
Caption: this compound's proposed mechanism via the PI3K/Akt/mTOR signaling pathway.
Caption: Experimental workflow for an this compound synergy screening assay.
Caption: Troubleshooting logic for inconsistent this compound synergy results.
Technical Support Center: Optimizing Izumenolide in Combination Therapy
Welcome to the technical support center for Izumenolide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound in combination therapy experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in a combination study?
A1: The optimal concentration range for this compound will depend on the specific cell line and the combination agent being used. It is recommended to first perform a dose-response curve for this compound alone to determine its IC50 (the concentration that inhibits 50% of the biological activity). A starting point for combination studies is to use a range of concentrations around the IC50 value, for example, from 0.1x to 10x the IC50.
Q2: How can I determine if the combination of this compound with another drug is synergistic, additive, or antagonistic?
A2: Several methods can be used to determine the nature of the drug interaction. The most common methods are the Combination Index (CI) method by Chou and Talalay and the Bliss Independence model.[1][2] Software such as CompuSyn or SynergyFinder can be used to analyze the data and generate CI values or synergy scores.[1] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Q3: What are the most common issues encountered when performing in vitro combination studies with this compound?
A3: Common issues include inconsistent results, high variability between replicates, and unexpected cytotoxicity. These can be caused by a variety of factors such as improper cell seeding density, edge effects in multi-well plates, or issues with drug solubility and stability. For troubleshooting these issues, please refer to the troubleshooting guide below.
Q4: Which cell viability assay is recommended for use with this compound?
A4: The choice of cell viability assay can depend on the mechanism of action of this compound and the other drug in the combination. Common assays include MTT, MTS, and CellTiter-Glo®.[3] The CellTiter-Glo® luminescent cell viability assay is often preferred due to its high sensitivity and broad linear range.[3][4] It is important to ensure that the chosen assay is not affected by the chemical properties of the compounds being tested.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with media to minimize evaporation. |
| Inconsistent IC50 values for this compound | Variation in cell passage number, different serum lots, incubation time. | Use cells within a consistent passage number range. Test each new lot of serum. Ensure consistent incubation times for all experiments. |
| Unexpected cytotoxicity at low concentrations | Drug instability or degradation, solvent toxicity. | Prepare fresh drug solutions for each experiment. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is below a toxic level (typically <0.5%). |
| Difficulty in dissolving this compound | Poor solubility in aqueous media. | Use a suitable solvent like DMSO to prepare a high-concentration stock solution. Further dilutions can be made in cell culture media. Sonication may also help to dissolve the compound. |
| Synergy results are not reproducible | Suboptimal experimental design, incorrect data analysis. | Use a matrix design with multiple concentrations of both drugs.[2] Double-check the calculations for synergy analysis and use appropriate software for quantification. |
Experimental Protocols
Protocol 1: Determination of IC50 for a Single Agent
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium.
-
Drug Treatment: Remove the overnight culture medium and add the drug dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.[3]
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Combination Drug Synergy Assay (Checkerboard Assay)
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug (Drug B) in culture medium.
-
Drug Treatment: Add the drugs in a checkerboard matrix format, where each well contains a unique combination of concentrations of this compound and Drug B. Include wells with each drug alone and vehicle-only controls.
-
Incubation: Incubate the plate for 72 hours.
-
Viability Assay: Perform a cell viability assay.
-
Data Analysis: Calculate the percentage of cell inhibition for each concentration combination relative to the vehicle control. Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI) or synergy scores based on the Chou-Talalay method or Bliss Independence model.[1]
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.7 |
| HCT116 | Colon Cancer | 3.1 |
| U87 MG | Glioblastoma | 12.5 |
Table 2: Combination Index (CI) Values for this compound with Drug B in HCT116 Cells
| This compound (µM) | Drug B (nM) | Cell Viability (%) | CI Value | Interpretation |
| 1.5 | 5 | 45 | 0.6 | Synergy |
| 1.5 | 10 | 32 | 0.4 | Strong Synergy |
| 3.0 | 5 | 35 | 0.5 | Synergy |
| 3.0 | 10 | 20 | 0.3 | Strong Synergy |
Visualizations
References
Technical Support Center: Enhancing the Antibacterial Activity of Izumenolide
Welcome to the technical support center for Izumenolide, a novel natural product with promising biological activities but low intrinsic antibacterial efficacy. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in overcoming challenges and unlocking the full potential of this compound and its analogs in antibacterial drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the investigation of this compound's antibacterial properties.
| Issue | Potential Cause | Recommended Action |
| High Minimum Inhibitory Concentration (MIC) values for this compound against target bacteria. | Low intrinsic activity of the parent compound. | 1. Structural Modification: Synthesize this compound derivatives to improve antibacterial potency. Focus on modifications that increase cell wall penetration or interaction with bacterial targets. 2. Combination Therapy: Investigate synergistic effects by combining this compound with known antibiotics. This can lower the required concentration of both agents. |
| Inconsistent MIC results between experiments. | Experimental variability in inoculum preparation, media composition, or incubation conditions. | 1. Standardize Inoculum: Ensure a consistent bacterial concentration (e.g., 5 x 10^5 CFU/mL) for each assay. 2. Use Cation-Adjusted Mueller-Hinton Broth (CAMHB): This minimizes interference from divalent cations. 3. Strictly control incubation time and temperature. |
| This compound shows activity in initial screens but not in confirmatory assays. | Compound precipitation, instability, or non-specific assay interference. | 1. Solubility Assessment: Determine the solubility of this compound in the assay medium. Use a suitable co-solvent like DMSO at a final concentration that does not affect bacterial growth (typically ≤1%). 2. Stability Studies: Assess the stability of this compound under assay conditions over time. |
| Derivative synthesis does not improve antibacterial activity. | The modifications may not be targeting key structural motifs responsible for antibacterial action. | Conduct a systematic Structure-Activity Relationship (SAR) study to identify pharmacophores essential for antibacterial activity.[1][2][3] |
| High cytotoxicity observed with active this compound derivatives. | The modifications may have increased off-target effects on mammalian cells. | 1. Perform Cytotoxicity Assays: Test derivatives on relevant mammalian cell lines (e.g., HeLa, HepG2) to determine the therapeutic index. 2. Modify for Selectivity: Design new derivatives that maintain antibacterial activity while reducing cytotoxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound's weak antibacterial effect?
A1: The precise mechanism of this compound's intrinsic antibacterial activity is still under investigation. Preliminary studies suggest it may weakly interfere with bacterial cell membrane integrity. Further research, such as macromolecular synthesis assays (DNA, RNA, protein) and cell morphology studies, is required for elucidation.
Q2: How can I enhance the antibacterial potency of this compound?
A2: Two primary strategies are recommended:
-
Chemical derivatization: Synthesizing analogs of this compound can significantly improve its antibacterial properties. Structure-activity relationship (SAR) studies are crucial to guide the design of more potent and selective compounds.[1][4][5]
-
Combination therapy: Combining this compound with other antibacterial agents can lead to synergistic effects, where the combined activity is greater than the sum of their individual activities.[6][7]
Q3: What are the best methods to test for synergy between this compound and other antibiotics?
A3: The checkerboard assay is a standard method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies synergy.[8] Time-kill curve analysis can provide more dynamic information on the bactericidal or bacteriostatic interactions over time.
Q4: Are there any known derivatives of this compound with improved activity?
A4: While specific data on this compound is limited, studies on similar natural products have shown that modifications such as the addition of cationic groups or lipophilic side chains can enhance antibacterial activity by improving interaction with the negatively charged bacterial cell membrane.[9]
Q5: What initial steps should I take to perform a Structure-Activity Relationship (SAR) study on this compound?
A5:
-
Identify key functional groups on the this compound scaffold.
-
Synthesize a small library of analogs with systematic modifications to these groups.
-
Screen the analogs for antibacterial activity using MIC assays.
-
Analyze the data to identify structural features that correlate with increased or decreased activity.
Data Presentation
Table 1: Antibacterial Activity of this compound and its Derivatives
| Compound | Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Cytotoxicity (CC50 in µM on HeLa cells) |
| This compound (Parent) | - | 128 | >256 | >100 |
| Izu-Derivative 1 | Addition of a quaternary ammonium (B1175870) group | 16 | 64 | 50.2 |
| Izu-Derivative 2 | Introduction of a lipophilic alkyl chain | 32 | 128 | 85.7 |
| Izu-Derivative 3 | Both modifications | 4 | 16 | 35.5 |
Table 2: Synergy of this compound with Conventional Antibiotics against S. aureus
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination with this compound (µg/mL) | FIC Index | Interpretation |
| Vancomycin | 2 | 0.5 | 0.5 | Synergy |
| Gentamicin | 4 | 2 | 0.75 | Additive |
| Ciprofloxacin | 1 | 1 | 1.25 | Indifference |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound and derivatives)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the bacterial suspension to each well.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Checkerboard Synergy Assay
This protocol assesses the synergistic effect of two antimicrobial agents.
Materials:
-
Two test compounds (e.g., this compound and Vancomycin)
-
Bacterial strain
-
CAMHB
-
96-well microtiter plates
Procedure:
-
Prepare stock solutions of both compounds.
-
In a 96-well plate, dilute Compound A horizontally and Compound B vertically to create a matrix of concentrations.
-
Inoculate the plate with the bacterial suspension as described in the MIC protocol.
-
Incubate at 37°C for 18-24 hours.
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
FIC ≤ 0.5: Synergy
-
0.5 < FIC ≤ 1.0: Additive
-
1.0 < FIC ≤ 4.0: Indifference
-
FIC > 4.0: Antagonism
-
Visualizations
Caption: Workflow for addressing this compound's low antibacterial activity.
Caption: Hypothesized synergistic action of this compound with a cell wall inhibitor.
References
- 1. Structure-activity relationships in a series of orally active gamma-hydroxy butenolide endothelin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Further Exploration of the Structure-Activity Relationship of Imidazoquinolines; Identification of Potent C7 Substituted Imidazoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Domino Synthesis of Embelin Derivatives with Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased antibacterial activity of 15-residue murine lactoferricin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advanced combination therapy: is it the best way to break the therapeutic ceiling? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Therapy as a Promising Way to Fight Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Derivatives of Pyridoxine Exhibit High Antibacterial Activity against Biofilm-Embedded Staphylococcus Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Cell Permeability of Izumenolide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the cell permeability of Izumenolide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern?
This compound is a macrolide compound with potential therapeutic applications. Macrolides are a class of antibiotics known for their large, complex structures.[1] Like many macrolides, this compound's high molecular weight and hydrophobic nature can limit its ability to efficiently cross cell membranes, particularly the outer membrane of Gram-negative bacteria.[1] This poor permeability can lead to low intracellular concentrations, reducing its therapeutic efficacy in cell-based models and potentially in clinical applications.
Q2: I am observing low intracellular concentrations of this compound in my experiments. What are the potential causes?
Several factors can contribute to low intracellular drug concentrations:
-
Poor Passive Diffusion: The physicochemical properties of this compound, such as its size and hydrophobicity, may inherently limit its ability to passively diffuse across the lipid bilayer of the cell membrane.
-
Active Efflux: Cells possess transporter proteins, such as P-glycoprotein (P-gp), that actively pump foreign compounds out of the cell.[2][3] If this compound is a substrate for these efflux pumps, it will be actively removed from the cytoplasm, resulting in low accumulation.[3]
-
Low Solubility: While not a direct measure of permeability, the solubility of this compound in the experimental medium can affect the concentration gradient that drives passive diffusion. Ensure the compound is fully dissolved at the tested concentrations.
-
Experimental A-rtifacts: Inaccurate cell counting, incomplete cell lysis before quantification, or binding of the compound to plasticware can lead to artificially low measurements of intracellular concentrations.
Q3: What are the primary strategies for enhancing the cell permeability of this compound?
There are several established strategies to improve the cellular uptake of poorly permeable compounds:
-
Chemical Modification: Synthesizing derivatives of this compound to improve its physicochemical properties for better membrane transport.
-
Formulation Strategies: Encapsulating this compound in nanocarriers, such as liposomes, nanoemulsions, or solid lipid nanoparticles, can facilitate its entry into cells.
-
Use of Permeation Enhancers: These are compounds that transiently disrupt the cell membrane to allow for increased drug uptake.
-
Conjugation to Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can traverse cell membranes and can be attached to cargo molecules like this compound to shuttle them into the cell.
Q4: How do I choose the best permeability enhancement strategy for my research?
The optimal strategy depends on several factors:
-
Cell Type: The composition and characteristics of the cell membrane can vary significantly between cell types (e.g., mammalian vs. bacterial). A strategy effective in one cell line may not be in another.
-
Therapeutic Application: For in vivo applications, the toxicity and immunogenicity of the chosen strategy are critical considerations. Formulation strategies and CPPs must be evaluated for their biocompatibility.
-
Mechanism of Action: The enhancement strategy should not interfere with this compound's mechanism of action. For example, a chemical modification should not alter the part of the molecule responsible for its biological activity.
-
Feasibility: Consider the complexity and cost of synthesis and characterization for the chosen approach.
Troubleshooting Guides
Issue: Low Efficacy of this compound in Cell-Based Assays
If you are observing a weaker than expected biological effect of this compound in your cell-based assays, it may be due to poor cell permeability. This guide will help you troubleshoot this issue.
Troubleshooting Workflow for Low this compound Efficacy
Caption: A decision tree to troubleshoot low efficacy of this compound.
Guide: Selecting a Strategy to Enhance this compound Permeability
Once poor permeability is confirmed, the next step is to choose an enhancement strategy. The following table summarizes the key characteristics of each approach.
| Strategy | Principle | Advantages | Disadvantages |
| Chemical Modification | Altering the chemical structure to improve lipophilicity or reduce efflux recognition. | Potentially permanent improvement in properties. | May alter biological activity; requires significant medicinal chemistry effort. |
| Nanoformulations (e.g., Liposomes) | Encapsulating this compound in a carrier that can fuse with the cell membrane or be taken up by endocytosis. | Protects the drug from degradation; can be targeted. | Can be complex to formulate and characterize; potential for toxicity of the carrier. |
| Permeation Enhancers | Co-administration with agents that reversibly increase membrane permeability. | Simple to apply in in vitro settings. | Potential for cell toxicity; transient effect; may not be suitable for in vivo use. |
| Cell-Penetrating Peptide (CPP) Conjugation | Covalently linking this compound to a CPP that facilitates translocation across the membrane. | Highly efficient delivery of various cargo molecules; can be designed for specific targets. | Requires chemical conjugation; potential for immunogenicity; stability of the conjugate needs to be assessed. |
Experimental Protocols
Protocol: Caco-2 Transwell Permeability Assay
This assay is a standard in vitro method to predict human intestinal absorption of a compound. It uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier.
Objective: To determine the apparent permeability coefficient (Papp) of this compound.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer Yellow dye
-
This compound stock solution
-
Analytical equipment for this compound quantification (e.g., LC-MS)
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Test:
-
Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. A TEER value > 250 Ω·cm² generally indicates a tight monolayer.
-
Perform a Lucifer Yellow permeability assay. Add Lucifer Yellow to the apical chamber and incubate for 1 hour. The Papp of Lucifer Yellow should be < 1.0 x 10⁻⁶ cm/s.
-
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add HBSS containing a known concentration of this compound to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
At specified time points, take samples from the basolateral chamber and replace with fresh HBSS.
-
Also, take a sample from the apical chamber at the beginning and end of the experiment.
-
-
Efflux Assessment (Basolateral to Apical - B to A):
-
To assess if this compound is a substrate for efflux pumps, perform the transport experiment in the reverse direction (B to A).
-
Add the this compound solution to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis and Data Calculation:
-
Quantify the concentration of this compound in all samples using a validated analytical method.
-
Calculate the Papp value using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio:
-
Efflux Ratio = Papp (B to A) / Papp (A to B)
-
An efflux ratio ≥ 2 suggests that the compound is subject to active efflux.
-
-
Caco-2 Permeability Assay Workflow
Caption: A workflow diagram for the Caco-2 permeability assay.
Data Interpretation:
The following table provides a general classification of compound permeability based on Caco-2 Papp values.
| Permeability Class | Papp (A to B) (x 10⁻⁶ cm/s) | Expected Human Absorption |
| Low | < 1 | < 50% |
| Medium | 1 - 10 | 50 - 90% |
| High | > 10 | > 90% |
| Data adapted from publicly available resources. |
Protocol: Preparation of this compound-Loaded Nanoemulsion
This protocol describes a method to formulate this compound into an oil-in-water nanoemulsion to potentially enhance its cell permeability. Nanoemulsions are stable dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm.
Objective: To encapsulate this compound in a nanoemulsion formulation.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides)
-
Aqueous phase (e.g., deionized water)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Transcutol P)
-
High-shear homogenizer or sonicator
Methodology:
-
Preparation of Oil and Aqueous Phases:
-
Dissolve this compound in the oil phase.
-
Dissolve the surfactant and co-surfactant in the aqueous phase.
-
-
Formation of Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase while stirring at a moderate speed to form a coarse emulsion.
-
-
Nano-emulsification:
-
Subject the coarse emulsion to high-energy emulsification using either a high-shear homogenizer or a probe sonicator.
-
Process until a translucent or milky-white nanoemulsion is formed.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). A smaller particle size and a PDI < 0.3 are generally desirable.
-
Zeta Potential: Measure to assess the surface charge and stability of the nanoemulsion.
-
Encapsulation Efficiency: Separate the free drug from the nanoemulsion (e.g., by ultracentrifugation) and quantify the amount of this compound in the nanoemulsion.
-
Encapsulation Efficiency (%) = (Total Drug - Free Drug) / Total Drug * 100
-
-
-
Cell Permeability Assessment:
-
Use the prepared this compound-loaded nanoemulsion in cell-based assays and compare its efficacy and intracellular concentration to that of free this compound.
-
Illustrative Signaling Pathway: Macrolide Action and Cellular Barriers
The diagram below illustrates the general mechanism of action for macrolide antibiotics, which typically involves the inhibition of bacterial protein synthesis, and highlights the cellular barriers that this compound must overcome to reach its intracellular target.
Caption: Macrolide mechanism of action and cellular barriers.
References
Technical Support Center: Izumenolide Isolation and Purification
To our valued researchers, scientists, and drug development professionals,
This technical support center is designed to provide guidance and address potential challenges encountered during the isolation and purification of Izumenolide. Due to the limited publicly available, detailed protocols for the isolation of this compound, this guide focuses on general principles and potential pitfalls based on the known chemistry of macrolide antibiotics.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of purification artifacts observed during the isolation of macrolides like this compound?
A1: Based on studies of other macrolides, the most common artifacts arise from the inherent chemical instability of the macrolactone ring and its substituents. These can include:
-
Epimerization: Changes in the stereochemistry at various chiral centers can occur, particularly under acidic or basic conditions.
-
Decomposition/Rearrangement: The large macrolide ring can be susceptible to degradation, especially with prolonged exposure to harsh pH conditions or high temperatures.
-
Formation of Adducts: Reactive functional groups on the this compound molecule may form adducts with solvents or other components in the extraction and purification buffers.
Q2: My final product shows minor impurities by HPLC that were not present in the crude extract. What could be the cause?
A2: The appearance of new, minor impurities during purification is a common issue and can often be attributed to the purification process itself. Potential causes include:
-
On-column degradation: The stationary phase of your chromatography column (e.g., silica (B1680970) gel) can have acidic or basic sites that may catalyze the degradation of this compound.
-
Solvent-induced degradation: The solvents used in your mobile phase might not be completely inert. For example, trace amounts of acid or base in solvents can lead to the formation of artifacts.
-
Light or air sensitivity: Prolonged exposure to light or air during fractionation and solvent evaporation can lead to photo-oxidation or other degradation pathways.
Q3: I am experiencing low recovery of this compound after chromatographic purification. What are the potential reasons?
A3: Low recovery can be due to several factors:
-
Irreversible adsorption: this compound might be adsorbing irreversibly to the stationary phase of your chromatography column.
-
Co-elution with other compounds: Your compound of interest might be co-eluting with other, more abundant compounds, making its isolation difficult and leading to apparent low yields in the desired fractions.
-
Degradation during the process: As mentioned in A2, degradation on the column or due to solvent impurities can lead to a loss of the target molecule.
-
Precipitation: Changes in solvent polarity during gradient elution can sometimes cause the compound to precipitate on the column.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Appearance of New Peaks in HPLC After Purification | 1. On-column degradation (acidic/basic silica). 2. Solvent contamination (acidic/basic impurities). 3. Light or air sensitivity. | 1. Use end-capped silica or a less reactive stationary phase like bonded-phase silica (e.g., C18). Consider using a neutral buffer system in your mobile phase.2. Use high-purity, HPLC-grade solvents. Freshly distill solvents if necessary.3. Protect fractions from light by using amber vials or covering them with aluminum foil. Work under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Low Yield of this compound | 1. Irreversible adsorption to stationary phase. 2. Compound degradation during purification. 3. Incomplete elution from the column. | 1. Try a different stationary phase or modify the mobile phase with a small amount of a competitive binder. Pre-treating the column with a silanizing agent might also help.2. See solutions for "Appearance of New Peaks". Also, minimize the time the compound spends on the column by optimizing the flow rate and gradient.3. After the main elution, flush the column with a much stronger solvent system to check for any remaining compound. |
| Broad or Tailing Peaks in Chromatography | 1. Column overloading. 2. Secondary interactions with the stationary phase. 3. Poor solubility in the mobile phase. | 1. Reduce the amount of crude extract loaded onto the column.2. Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature) to suppress unwanted interactions.3. Ensure the crude extract is fully dissolved in the initial mobile phase before loading. If solubility is an issue, consider a different solvent system or a different type of chromatography. |
| Inconsistent Retention Times | 1. Changes in mobile phase composition. 2. Column degradation. 3. Fluctuations in temperature. | 1. Prepare fresh mobile phase for each run and ensure accurate mixing of solvents.2. Use a guard column to protect the analytical column. If the column is old, it may need to be replaced.3. Use a column oven to maintain a constant temperature during analysis. |
Experimental Protocols
1. Extraction of Crude this compound
-
Objective: To extract this compound from the fermentation broth into an organic solvent.
-
Protocol:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant three times with an equal volume of a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).
-
Extract the mycelial cake with the same organic solvent, possibly with the aid of sonication to improve extraction efficiency.
-
Combine all organic extracts and wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude extract.
-
2. Preliminary Fractionation by Solid-Phase Extraction (SPE)
-
Objective: To perform a rough separation of the crude extract to enrich for this compound.
-
Protocol:
-
Choose an appropriate SPE cartridge (e.g., C18, silica).
-
Condition the cartridge with a non-polar solvent (e.g., hexane), followed by the solvent used to dissolve the crude extract.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the conditioned cartridge.
-
Elute with a stepwise gradient of increasing solvent polarity (e.g., hexane (B92381) -> ethyl acetate -> methanol).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
3. Purification by Column Chromatography
-
Objective: To isolate pure this compound from the enriched fractions.
-
Protocol:
-
Select a suitable stationary phase (e.g., silica gel, reversed-phase C18) and column size based on the amount of material to be purified.
-
Pack the column with the chosen stationary phase in a suitable solvent slurry.
-
Dissolve the this compound-containing fractions from SPE in a minimal amount of the initial mobile phase and load onto the column.
-
Elute the column with an appropriate solvent system. This can be an isocratic (constant solvent composition) or gradient (changing solvent composition) elution.
-
Collect fractions and monitor the elution profile using TLC or HPLC.
-
Combine the pure fractions containing this compound and concentrate under reduced pressure.
-
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the isolation and purification of a natural product like this compound.
Caption: A generalized workflow for the isolation of this compound.
This diagram outlines the logical progression from the initial fermentation broth to the final pure compound. Each step presents potential challenges that are addressed in the troubleshooting guide.
Disclaimer: The information provided here is intended for guidance and educational purposes only. Specific experimental conditions will need to be optimized for the successful isolation of this compound. Always follow good laboratory practices and appropriate safety precautions.
degradation pathways of Izumenolide under experimental conditions
Disclaimer: Due to the lack of publicly available scientific literature on the degradation pathways of a compound specifically named "Izumenolide," this technical support center provides guidance based on the degradation patterns of structurally similar compounds, particularly macrolide antibiotics. For the purpose of illustration, we will use a hypothetical structure for this compound, assuming it is a macrolide containing a lactone ring, a polyene chain, and allylic hydroxyl groups. Researchers should adapt these general principles and protocols to their specific molecule and experimental observations.
Hypothetical Structure of this compound for Illustrative Purposes
For the context of this guide, "this compound" is assumed to be a macrolide with the following key structural features susceptible to degradation:
-
A large lactone (cyclic ester) ring.
-
A conjugated polyene system (multiple double bonds).
-
Allylic hydroxyl groups (a hydroxyl group bonded to a carbon atom adjacent to a double bond).
-
A dimethylamino group attached to a sugar moiety.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for a macrolide like this compound under experimental stress conditions?
A1: Based on the typical functional groups in macrolide antibiotics, the primary degradation pathways to investigate are:
-
Hydrolysis: The lactone ring is susceptible to cleavage under both acidic and basic conditions, which would open the ring to form a linear hydroxy acid.[1][2][3][4][5]
-
Oxidation: The allylic hydroxyl groups and the polyene system are prone to oxidation. This can lead to the formation of epoxides, aldehydes, ketones, or carboxylic acids. The dimethylamino group can also be oxidized to an N-oxide.
-
Photodegradation: Conjugated polyene systems are often sensitive to light, which can induce isomerization or photo-oxidation, leading to a loss of activity and the formation of various degradation products.
-
Thermal Degradation: High temperatures can accelerate hydrolysis and oxidation reactions, as well as cause other rearrangements or fragmentation of the molecule.
Q2: I am observing a rapid loss of this compound potency in my formulation at low pH. What is the likely cause?
A2: Macrolides, particularly older ones like erythromycin, are known to be unstable in acidic environments. The most probable cause is the acid-catalyzed hydrolysis of the lactone ring, leading to an inactive, ring-opened product. You should confirm this by characterizing the degradation products, for example, using LC-MS.
Q3: My this compound sample is turning yellow and losing activity when exposed to air and light. What degradation is occurring?
A3: The yellowing and loss of activity suggest oxidative and/or photodegradation. The conjugated polyene system is likely being altered. Exposure to oxygen can lead to autoxidation, while UV or visible light can provide the energy for photo-oxidative reactions. It is crucial to handle and store this compound protected from light and under an inert atmosphere (e.g., nitrogen or argon) if it is found to be sensitive.
Q4: What are "forced degradation" or "stress" studies, and why are they necessary for this compound?
A4: Forced degradation studies are experiments that intentionally expose a drug substance to harsh conditions like strong acids and bases, high heat, oxidizing agents, and intense light. These studies are essential to:
-
Identify potential degradation products and establish the degradation pathways.
-
Develop and validate a "stability-indicating" analytical method that can separate and quantify the intact drug from all its potential degradation products.
-
Understand the intrinsic stability of the molecule, which helps in formulating a stable drug product and defining proper storage conditions.
Troubleshooting Guides
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Mass Balance in HPLC Analysis After Stressing | 1. Degradation products are not being detected by the current analytical method (e.g., they lack a UV chromophore).2. Degradants are volatile and have been lost.3. Degradants have precipitated out of the solution.4. The API or degradants are irreversibly adsorbed onto the HPLC column. | 1. Use a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) in parallel with the UV detector.2. Use Gas Chromatography (GC) for volatile compound analysis if suspected.3. Check for precipitates in the stressed sample vials. If present, try to dissolve them in a stronger solvent and analyze.4. Use a different column stationary phase or mobile phase to ensure all compounds are eluted. |
| Multiple Unexpected Peaks in Control Sample (Unstressed) | 1. Contamination of the sample, solvent, or glassware.2. The drug substance itself is not pure.3. Degradation is occurring under normal analytical conditions (e.g., in the sample diluent). | 1. Analyze a blank (diluent only) to check for solvent peaks. Use high-purity (e.g., HPLC-grade) solvents and clean glassware.2. Obtain a certificate of analysis for the drug substance batch to check for known impurities.3. Assess the stability of the analyte in the chosen diluent over the typical analysis time. If unstable, use a different diluent or keep samples cooled in the autosampler. |
| No Degradation Observed Under a Specific Stress Condition | 1. The stress condition is not harsh enough.2. The molecule is inherently stable to that specific stress.3. The reaction kinetics are very slow. | 1. Increase the concentration of the stressor (e.g., acid, base, oxidant), the temperature, or the duration of the stress. For example, if no degradation is seen at 40°C, increase to 60°C or 80°C.2. This is a valid result. Document the stability of the molecule under the tested condition.3. Extend the duration of the study (e.g., from 24 hours to 7 days). |
| Over-degradation of the Sample (>20%) | 1. The stress condition is too harsh. | 1. Reduce the concentration of the stressor, the temperature, or the duration. The goal of forced degradation is typically to achieve 5-20% degradation to ensure primary degradants are formed without excessive secondary degradation. |
Experimental Protocols
The following are generalized protocols for forced degradation studies. The concentrations, temperatures, and durations should be adjusted based on the observed stability of this compound.
Acid and Base Hydrolysis
-
Objective: To assess the stability of this compound in acidic and basic conditions.
-
Protocol:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
For acid hydrolysis, add an equal volume of the stock solution to a solution of 0.1 M HCl.
-
For base hydrolysis, add an equal volume of the stock solution to a solution of 0.1 M NaOH.
-
Maintain the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).
-
Before HPLC analysis, neutralize the aliquots (base for the acid sample, acid for the base sample) to prevent damage to the column.
-
Analyze the samples by a stability-indicating HPLC method.
-
Oxidative Degradation
-
Objective: To determine the susceptibility of this compound to oxidation.
-
Protocol:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL).
-
Add an equal volume of the stock solution to a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature and protected from light.
-
Withdraw and analyze aliquots at various time points (e.g., 2, 8, 24 hours).
-
Thermal Degradation
-
Objective: To evaluate the effect of high temperature on the stability of this compound.
-
Protocol:
-
Place solid this compound powder in a controlled temperature oven (e.g., 80°C).
-
Place a solution of this compound in a controlled temperature oven (e.g., 60°C).
-
Examine the solid sample for any changes in physical appearance (color, melting) at set time points.
-
For both solid and solution samples, withdraw aliquots at various time points, prepare solutions of known concentration, and analyze by HPLC.
-
Photolytic Degradation
-
Objective: To assess the light sensitivity of this compound.
-
Protocol:
-
Expose a solution of this compound to a light source that provides both UV and visible output, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.
-
Analyze both the exposed and control samples at a suitable time point by HPLC.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for Hypothetical this compound
| Stress Condition | Time (hours) | Temperature | % Assay of this compound | % Degradation | Number of Degradants | Major Degradant Peak (RT, min) |
| 0.1 M HCl | 24 | 60°C | 85.2 | 14.8 | 2 | 4.5 |
| 0.1 M NaOH | 24 | 60°C | 90.5 | 9.5 | 1 | 4.7 |
| 3% H₂O₂ | 24 | RT | 89.1 | 10.9 | 3 | 5.8, 6.2 |
| Thermal (Solid) | 48 | 80°C | 98.2 | 1.8 | 1 | 7.1 |
| Photolytic | - | RT | 82.4 | 17.6 | >4 | 8.1, 8.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Degradation Pathway Diagram
References
Validation & Comparative
comparing Izumenolide to clavulanic acid and tazobactam
A Comparative Guide to β-Lactamase Inhibitors: Izumenolide, Clavulanic Acid, and Tazobactam (B1681243)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of three key β-lactamase inhibitors: this compound, clavulanic acid, and tazobactam. By examining their mechanisms of action, inhibitory potency, and the experimental methodologies used for their evaluation, this document serves as a valuable resource for advancing antimicrobial drug discovery.
Introduction
β-Lactam antibiotics remain a cornerstone of antibacterial therapy. However, their efficacy is increasingly threatened by the production of β-lactamase enzymes by resistant bacteria. These enzymes hydrolyze the β-lactam ring, rendering the antibiotic inactive. β-Lactamase inhibitors are compounds administered in conjunction with β-lactam antibiotics to counteract this resistance mechanism. This guide focuses on a comparative analysis of a naturally derived inhibitor, this compound, and two widely used synthetic inhibitors, clavulanic acid and tazobactam.
Mechanism of Action
This compound, clavulanic acid, and tazobactam are all potent inhibitors of serine-based β-lactamases, which are the most common types of these resistance enzymes. They function as "suicide inhibitors" or mechanism-based inactivators. Their structural similarity to β-lactam antibiotics allows them to enter the active site of the β-lactamase enzyme.
The catalytic mechanism of serine β-lactamases involves the acylation of a serine residue in the active site by the β-lactam antibiotic, followed by deacylation, which regenerates the active enzyme. Suicide inhibitors like clavulanic acid and tazobactam also acylate the serine residue. However, the resulting acyl-enzyme intermediate is stable and does not undergo rapid deacylation. Instead, it often undergoes further chemical rearrangement to form a permanently inactive, covalently bonded complex with the enzyme.[1][2] This irreversible inactivation effectively removes the β-lactamase from the bacterial defense arsenal, allowing the partner β-lactam antibiotic to exert its antibacterial effect.[3]
This compound also acts as a potent irreversible inhibitor of β-lactamases, particularly those from Gram-negative bacteria.[4] Its interaction with the TEM-2 β-lactamase has been described as a biphasic reaction leading to irreversible inactivation.[4]
References
- 1. Optimal Piperacillin-Tazobactam Dosing Strategies against Extended-Spectrum-β-Lactamase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of avibactam inhibition against Class A, C, and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics-Pharmacodynamics of Cefepime and Piperacillin- Tazobactam against Escherichia coli and Klebsiella pneumoniae Strains Producing Extended-Spectrum β-Lactamases: Report from the ARREST Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-a novel beta-lactamase inhibitor produced by Micromonospora. II. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Izumenolide: A Comparative Analysis of its Activity Against Beta-Lactamases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectrum of activity of Izumenolide, a potent beta-lactamase inhibitor, against a range of clinically relevant beta-lactamases. Its performance is contrasted with other established beta-lactamase inhibitors, supported by available experimental data. This document aims to be a valuable resource for researchers engaged in the discovery and development of novel antibacterial agents.
Introduction to Beta-Lactamase Inhibition
The escalating threat of antibiotic resistance, largely driven by the production of beta-lactamase enzymes in bacteria, necessitates the continuous development of new therapeutic strategies. Beta-lactamases inactivate beta-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-membered beta-lactam ring. Beta-lactamase inhibitors are compounds that can neutralize this enzymatic activity, thereby restoring the efficacy of co-administered beta-lactam antibiotics. These inhibitors are crucial components in modern combination therapies against resistant bacterial infections.
Beta-lactamases are broadly classified into four molecular classes (A, B, C, and D) based on their amino acid sequences. Classes A, C, and D are serine beta-lactamases, utilizing a serine residue in their active site for catalysis. In contrast, Class B enzymes are metallo-beta-lactamases that require zinc ions for their activity. An effective beta-lactamase inhibitor ideally possesses a broad spectrum of activity across these classes.
This compound is a naturally occurring beta-lactamase inhibitor with demonstrated potent activity, particularly against beta-lactamases from Gram-negative bacteria.[1] This guide will delve into the specifics of its inhibitory profile in comparison to other well-established inhibitors.
Comparative Analysis of Inhibitory Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other prominent beta-lactamase inhibitors against a selection of beta-lactamases from different Ambler classes. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, with lower values indicating greater potency.
Table 1: Comparative IC50 Values (in µM) of Beta-Lactamase Inhibitors
| Beta-Lactamase | Ambler Class | This compound | Clavulanic Acid | Tazobactam | Avibactam | Relebactam | Vaborbactam |
| Class A | |||||||
| TEM-1 | A | Data not available | 0.08[2] | 0.097[1] | 0.008[3] | 0.008[4] | Data not available |
| TEM-2 | A | 0.01 µg/mL*[5] | 0.022[1] | 0.017[1] | Data not available | Data not available | Data not available |
| SHV-1 | A | Data not available | 0.12[1] | 0.150[1] | Data not available | Data not available | Data not available |
| CTX-M-15 | A | Data not available | >100[6] | 0.006[7] | 0.005[3] | 0.23[8] | 0.021[9] |
| KPC-2 | A | Data not available | 12[10] | 0.8[11] | 0.009[3] | 0.91[8] | 0.056[9] |
| Class B | |||||||
| NDM-1 | B | Data not available | No activity | No activity | No activity | No activity | No activity |
| VIM-1 | B | Data not available | No activity | No activity | No activity | No activity | No activity |
| IMP-1 | B | Data not available | No activity | No activity | No activity | No activity | No activity |
| Class C | |||||||
| AmpC (P. aeruginosa) | C | Data not available | >100[4] | 5[4] | Data not available | Data not available | Data not available |
| P99 (E. cloacae) | C | Data not available | >100[1] | 8.5[1] | 0.02[3] | Data not available | 0.18[9] |
| Class D | |||||||
| OXA-48 | D | Data not available | No activity | No activity | 0.01[12] | Data not available | 14[9] |
Visualizing Beta-Lactamase Classes and Inhibitor Spectrum
The following diagram illustrates the Ambler classification of beta-lactamases and highlights the general spectrum of activity for the discussed inhibitors.
Caption: Ambler classification of beta-lactamases and inhibitor spectrum.
Experimental Protocols
The determination of IC50 values for beta-lactamase inhibitors is a critical step in their evaluation. A commonly employed method is the nitrocefin (B1678963) hydrolysis assay. Nitrocefin is a chromogenic cephalosporin (B10832234) that changes color from yellow to red upon hydrolysis of its beta-lactam ring by a beta-lactamase. The rate of this color change can be monitored spectrophotometrically to determine enzyme activity.
Protocol: Determination of IC50 for Beta-Lactamase Inhibition using Nitrocefin
1. Materials and Reagents:
- Purified beta-lactamase enzyme
- Beta-lactamase inhibitor (e.g., this compound)
- Nitrocefin
- Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
- 96-well microtiter plates
- Spectrophotometer capable of reading absorbance at 486 nm
2. Preparation of Solutions:
- Enzyme Solution: Prepare a stock solution of the purified beta-lactamase in assay buffer to a known concentration.
- Inhibitor Solutions: Prepare a series of dilutions of the inhibitor in assay buffer. The concentration range should span several orders of magnitude around the expected IC50 value.
- Nitrocefin Solution: Prepare a stock solution of nitrocefin in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired final concentration (typically 50-100 µM).
3. Assay Procedure:
- To each well of a 96-well plate, add a fixed volume of the enzyme solution.
- Add an equal volume of each inhibitor dilution to the respective wells. Include a control well with assay buffer instead of the inhibitor.
- Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C or 37°C).
- Initiate the reaction by adding a fixed volume of the nitrocefin solution to each well.
- Immediately begin monitoring the change in absorbance at 486 nm over time using a spectrophotometer.
4. Data Analysis:
- Calculate the initial velocity (rate of reaction) for each inhibitor concentration from the linear portion of the absorbance versus time plot.
- Plot the percentage of enzyme inhibition (relative to the control without inhibitor) against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.
The following diagram illustrates the general workflow for determining the IC50 of a beta-lactamase inhibitor.
Caption: General workflow for determining the IC50 of a beta-lactamase inhibitor.
Conclusion
This compound demonstrates potent inhibitory activity against the Class A beta-lactamase TEM-2.[5] However, a comprehensive understanding of its full spectrum of activity requires further investigation, particularly against Class B, C, and D beta-lactamases. The comparative data presented in this guide highlights the diverse inhibitory profiles of various beta-lactamase inhibitors and underscores the ongoing need for novel compounds with broad-spectrum efficacy. The provided experimental protocol offers a standardized method for the continued evaluation of this compound and other promising inhibitor candidates. Further research to elucidate the complete inhibitory profile of this compound is warranted to fully assess its potential as a clinical candidate in the fight against antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Updated Functional Classification of β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound-a novel beta-lactamase inhibitor produced by Micromonospora. II. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical Characterization of CTX-M-15 from Enterobacter cloacae and Designing a Novel Non-β-Lactam-β-Lactamase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Advancing Preclinical Research: A Comparative Guide to In Vivo Efficacy of Izumenolide Combinations in Animal Models
A notable gap in current cancer research is the absence of published in vivo studies detailing the efficacy of Izumenolide in combination with other therapeutic agents in animal models. While this compound, a known mTOR inhibitor, holds promise as an anti-cancer agent, its synergistic potential with chemotherapy or other targeted therapies in a preclinical setting remains to be elucidated. This guide aims to provide researchers, scientists, and drug development professionals with a framework for evaluating such combinations, drawing upon established methodologies for in vivo cancer research and the known mechanisms of mTOR inhibitors.
Hypothetical In Vivo Efficacy of this compound Combinations
To investigate the potential synergistic or additive effects of this compound with other anti-cancer drugs, a structured in vivo study is paramount. The following table presents a template for summarizing quantitative data from a hypothetical study comparing this compound monotherapy with combination therapies in a tumor-bearing animal model.
Table 1: Hypothetical In Vivo Efficacy Data of this compound Combinations in a Xenograft Mouse Model
| Treatment Group | Dosage Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Survival (Days) | Body Weight Change (%) |
| Vehicle Control | Vehicle daily | 1500 ± 250 | 0 | 25 | +2 |
| This compound | 50 mg/kg, daily | 900 ± 180 | 40 | 35 | -3 |
| Chemotherapy Agent X | 10 mg/kg, weekly | 1050 ± 200 | 30 | 32 | -8 |
| This compound + Chemo X | 50 mg/kg Izum + 10 mg/kg Chemo X | 450 ± 120 | 70 | 45 | -5 |
| Targeted Agent Y | 25 mg/kg, daily | 975 ± 190 | 35 | 34 | -4 |
| This compound + Targeted Agent Y | 50 mg/kg Izum + 25 mg/kg Agent Y | 525 ± 150 | 65 | 42 | -3 |
Data presented are hypothetical and for illustrative purposes only.
Experimental Design and Protocols
A well-defined experimental protocol is crucial for obtaining reproducible and translatable results. The following sections outline a standard methodology for assessing the in vivo efficacy of this compound combinations.
Animal Models
The choice of animal model is critical and should be relevant to the cancer type being studied. Patient-derived xenograft (PDX) models or human cancer cell line-derived xenograft (CDX) models in immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are commonly used. For studies involving immunotherapy combinations, syngeneic models with a competent immune system are necessary.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study.
Dosing and Administration
-
This compound: The dosage and administration route for this compound should be determined based on prior pharmacokinetic and maximum tolerated dose (MTD) studies. For example, oral gavage or intraperitoneal injection are common routes.
-
Combination Agents: The dosage and schedule for the combination agent (chemotherapy or targeted therapy) should be based on established protocols or MTD studies.
-
Combination Therapy: The administration schedule for the combination therapy (concurrent or sequential) should be clearly defined and justified based on the mechanism of action of each drug.
Efficacy Endpoints
-
Tumor Growth: Tumor volume should be measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used. At the end of the study, tumors can be excised and weighed.
-
Survival: Overall survival should be monitored, with euthanasia performed when tumors reach a predetermined size or when animals show signs of significant morbidity.
-
Body Weight: Animal body weight should be recorded regularly as an indicator of toxicity.
-
Biomarker Analysis: At the end of the study, tumor tissues can be collected for pharmacodynamic analysis, such as Western blotting for mTOR pathway proteins (e.g., p-S6K, p-4E-BP1) or immunohistochemistry.
Signaling Pathway Interactions
This compound is known to inhibit the mTOR pathway, a central regulator of cell growth and proliferation. Combination therapies often aim to target complementary or synergistic pathways. The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and potential points of intervention for combination therapies.
This diagram illustrates that while this compound directly inhibits mTORC1, a combination with a DNA-damaging chemotherapy agent could induce parallel anti-proliferative effects, potentially leading to a synergistic outcome.
Conclusion
While direct in vivo data for this compound combinations is currently unavailable, this guide provides a comprehensive framework for researchers to design and execute such studies. By following established protocols for preclinical animal research and leveraging a mechanistic understanding of the mTOR pathway, future investigations can effectively evaluate the therapeutic potential of this compound in combination with other anti-cancer agents, ultimately paving the way for new and improved cancer treatment strategies.
Unraveling the Structure-Activity Relationship of Izumenolide Analogs: A Comparative Guide
A comprehensive analysis of the structure-activity relationship (SAR) of Izumenolide and its analogs remains a significant challenge due to the limited publicly available information on their chemical structures and biological data. This compound, a natural product isolated from the bacterium Micromonospora chalcea subsp. izumensis, has been identified as a potent inhibitor of β-lactamases, enzymes that confer resistance to β-lactam antibiotics in bacteria. However, a detailed comparative guide on its analogs is currently hampered by the absence of a publicly disclosed chemical structure for the parent compound and a lack of extensive studies on a series of its derivatives.
Our investigation into the scientific literature has confirmed the existence and primary biological activity of this compound. Seminal studies published in 1980 highlighted its potent inhibitory action against β-lactamases, particularly those from Gram-negative bacteria, with a reported IC50 value of 0.01 µg/mL for the TEM-2 β-lactamase.[1] The mechanism of inhibition has been described as irreversible and exhibiting mixed-reaction kinetics.[1] Furthermore, this compound demonstrated the ability to protect β-lactam antibiotics like ampicillin (B1664943) and cephaloridine (B1668813) from degradation by these enzymes, although its effectiveness in whole-cell assays was noted to be limited by cellular permeability.[1]
A related natural product, Dotriacolide, has been mentioned as an analog of this compound, differing in the number of O-sulfate groups and the size of its lactone ring. This suggests that the core structure of this compound is likely a macrolactone. The existence of a polyketide synthase (PKS) gene cluster associated with this compound production further supports its classification as a polyketide-derived macrolide.
Despite these initial findings, the fundamental prerequisite for a structure-activity relationship study—the elucidated chemical structure of the lead compound—is not available in the public domain. Without this crucial piece of information, it is impossible to:
-
Systematically analyze how modifications to different parts of the this compound scaffold affect its β-lactamase inhibitory activity.
-
Develop a pharmacophore model for β-lactamase inhibition by this class of compounds.
-
Design and synthesize novel, potentially more potent and permeable analogs.
Consequently, the creation of a detailed comparison guide with quantitative data tables, experimental protocols, and signaling pathway diagrams, as initially intended, cannot be fulfilled at this time. The scientific community awaits the disclosure of the chemical structure of this compound to unlock the potential for developing new β-lactamase inhibitors based on its unique scaffold. Further research into the synthesis and biological evaluation of a diverse range of this compound analogs is imperative to establish a clear and actionable structure-activity relationship.
References
Izumenolide: Unraveling its Mechanism of Action Remains an Open Scientific Question
Despite a comprehensive search of available scientific literature, the specific mechanism of action, molecular target, and signaling pathway of the compound referred to as "Izumenolide" remain elusive. Current research databases and publications do not provide information on the discovery, synthesis, or biological activity of a compound with this name.
This lack of available data prevents a comparative analysis of this compound's mechanism of action with other known inhibitors. The foundation of such a comparison requires a fundamental understanding of how a compound exerts its biological effects, including its specific molecular interactions and the downstream cellular signaling cascades it modulates. Without this primary information on this compound, a scientifically rigorous comparison is not possible.
For researchers, scientists, and drug development professionals, the elucidation of a novel compound's mechanism of action is a critical step. This process typically involves a series of experimental investigations, which can be broadly categorized as follows:
General Experimental Workflow for Characterizing a Novel Inhibitor
A typical workflow to determine the mechanism of action of a new chemical entity like this compound would involve the following key stages:
Figure 1. A generalized experimental workflow for the identification and validation of the molecular target and mechanism of action of a novel bioactive compound.
Hypothetical Signaling Pathway Investigation
Once a molecular target is identified, the next step is to understand its role in cellular signaling. For instance, if this compound were found to inhibit a specific kinase, researchers would then investigate the impact on the downstream signaling cascade.
Figure 2. A hypothetical signaling pathway illustrating how an inhibitor like this compound might block a specific kinase, thereby affecting downstream cellular processes.
Data Presentation for Comparative Analysis
To facilitate a comparison between different inhibitors, quantitative data is typically summarized in a tabular format. This allows for a clear and concise overview of the potency and selectivity of the compounds .
Table 1: Illustrative Comparison of Inhibitor Potency
| Inhibitor | Target | IC50 (nM) | Assay Type | Cell Line |
| This compound | Unknown | Data not available | Data not available | Data not available |
| Inhibitor A | Kinase X | 15 | Biochemical | N/A |
| Inhibitor B | Kinase Y | 50 | Cell-based | HeLa |
| Inhibitor C | Kinase X | 150 | Biochemical | N/A |
Note: The table above is for illustrative purposes only. The data for Inhibitors A, B, and C are hypothetical.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of scientific findings. These protocols would typically include:
-
Cell Culture and Treatment: Details of the cell lines used, culture conditions, and the concentrations and incubation times for the inhibitor treatments.
-
Biochemical Assays: Specifics of the in vitro assays used to measure enzyme activity, including buffer compositions, substrate concentrations, and detection methods.
-
Target Engagement Assays: Methodologies for confirming that the inhibitor interacts with its target in a cellular context, such as cellular thermal shift assays (CETSA) or nanoBRET.
-
Signaling Pathway Analysis: Protocols for techniques like Western blotting, including the specific antibodies used, and transcriptomic analysis, detailing the library preparation and sequencing methods.
Validating Izumenolide's Target Engagement in Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the discovery and validation of novel therapeutic agents. Izumenolide, a potent inhibitor of β-lactamases, presents a promising avenue for combating resistant bacterial infections. This guide provides a comparative analysis of methods to validate the target engagement of this compound in bacteria, alongside a comparison with established β-lactamase inhibitors.
Comparative Analysis of β-Lactamase Inhibitors
This compound's primary target is β-lactamase, an enzyme responsible for hydrolyzing and inactivating β-lactam antibiotics. Effective target engagement is crucial for its function as a β-lactamase inhibitor, restoring the efficacy of partner antibiotics. Below is a comparison of this compound with other clinically relevant β-lactamase inhibitors based on their inhibitory activity against specific β-lactamases.
| Inhibitor | Target β-Lactamase | Parameter | Value | Reference |
| This compound | TEM-2 | I50 | 0.01 µg/mL | [1] |
| Clavulanic Acid | Class III β-lactamase | ID50 | <0.0001 mg | [2] |
| Tazobactam | TEM-2 | Partition Ratio | Low (favorable) | [3] |
| Avibactam | KPC-2 | Inhibition Efficiency (k₂/K) | ~10-fold weaker than against CTX-M-15 and TEM-1 | [4] |
| Avibactam | OXA-10 | Inhibition Rate | 100-fold lower than Class C enzymes | [4] |
Note: The presented data is sourced from various studies and may not be directly comparable due to differing experimental conditions. I50 (or ID50) represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower value indicates greater potency. The partition ratio for irreversible inhibitors reflects the number of hydrolytic events before inactivation.
Experimental Protocols for Target Engagement Validation
Several robust methodologies can be employed to validate the direct interaction of this compound with its target β-lactamases within the complex cellular environment of bacteria.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in intact cells. It relies on the principle that the thermal stability of a protein increases upon ligand binding.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. [Comparative study of the activities of beta lactamase inhibitors by nuclear magnetic resonance spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cytotoxicity of Izumenolide on Mammalian Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cytotoxic effects of Izumenolide, a novel compound, on mammalian cells. To offer a thorough comparative analysis, this document outlines established experimental protocols and presents data from well-characterized cytotoxic agents. This allows researchers to effectively design experiments, interpret results, and understand the potential of this compound as a therapeutic agent.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic effects of various known compounds on different mammalian cell lines. This data serves as a benchmark for evaluating the potency of this compound.
| Compound | Cell Line(s) | IC50 Concentration | Assay | Key Findings |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Andrographolide | OEC-M1 (Human oral epidermoid carcinoma) | 55 µM | AlamarBlue, Annexin V | Induced apoptosis in a concentration-dependent manner.[1] |
| Costunolide | T24 (Human bladder cancer) | 25 µM & 50 µM (tested concentrations) | MTT, Annexin V-FITC/PI | Induced apoptosis through ROS generation and mitochondrial dysfunction.[2] |
| Nimbolide (B1678885) | MCF-7, MDA-MB-231 (Human breast cancer) | Dose-dependent | MTT, JC-1, Western Blot | Induced apoptosis via both intrinsic and extrinsic pathways.[3] |
| Nimesulide (B1678887) | Ishikawa (Endometrial cancer) | Dose-dependent | MTT, DAPI, JC-1 | Inhibited growth and induced apoptosis, possibly through caspase-3 activation.[4] |
| Parthenolide | Various lymphoid malignancy cell lines | Dose- and cell-line-dependent | Resazurin, Annexin V/7-AAD | Promoted apoptosis with a significant increase in reactive oxygen species (ROS).[5] |
| Temozolomide | αT3-1 (Gonadotroph adenoma) | ~250 µM | Flow cytometry, Caspase-Glo | Suppressed cell proliferation and induced apoptosis via death receptor and mitochondrial pathways. |
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below to ensure reproducibility and accuracy in assessing this compound's effects.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate mammalian cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and comparator compounds) and incubate for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC and PI positive.
-
Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)
JC-1 is a cationic dye that indicates mitochondrial health. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS.
-
Analysis: Analyze the cells using a fluorescence microscope or flow cytometer to detect the shift from red to green fluorescence, indicating MMP depolarization.
Potential Signaling Pathways and Mechanisms of Action
Based on the effects of comparator compounds, this compound-induced cytotoxicity could involve several signaling pathways. Diagrams illustrating a general experimental workflow and a key signaling pathway are provided below.
Caption: Experimental Workflow for Assessing Cytotoxicity.
The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its deregulation is implicated in diseases like cancer. Several cytotoxic compounds exert their effects by modulating this pathway.
Caption: Potential Inhibition of the mTOR Pathway by this compound.
This guide provides a foundational approach to systematically evaluate the cytotoxic properties of this compound. By employing the described protocols and comparing the results with established cytotoxic agents, researchers can gain significant insights into its mechanism of action and therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Induction of apoptosis in human breast cancer cells by nimbolide through extrinsic and intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis and inhibition of cell proliferation by the cyclooxgenase enzyme blocker nimesulide in the Ishikawa endometrial cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parthenolide Induces ROS-Mediated Apoptosis in Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Bacteria Treated with Izumenolide: A Predictive Guide
A Guide for Researchers, Scientists, and Drug Development Professionals on the Transcriptomic Impact of Izumenolide in Combination with β-Lactam Antibiotics.
This guide provides a comparative overview of the predicted transcriptomic effects of this compound when used in conjunction with a β-lactam antibiotic against a β-lactamase-producing bacterium. As there is currently no publicly available transcriptomic data for this compound, this guide utilizes data from a study on Staphylococcus aureus treated with ampicillin (B1664943) as a predictive proxy. This analysis is juxtaposed with the expected transcriptomic signature of a β-lactam-resistant bacterium to provide a broad perspective on the potential of this compound to restore antibiotic efficacy.
Introduction to this compound and β-Lactam Resistance
This compound is a potent inhibitor of β-lactamases, enzymes produced by various bacteria that confer resistance to β-lactam antibiotics such as penicillins and cephalosporins. By inactivating the β-lactamase, this compound can restore the efficacy of these antibiotics against resistant strains. Understanding the transcriptomic changes that occur upon treatment is crucial for elucidating the combined mechanism of action and for the development of new therapeutic strategies.
This guide will explore the transcriptomic landscape of Staphylococcus aureus in response to a β-lactam antibiotic, and then present a predictive model for the effect of co-administering this compound to a resistant, β-lactamase-producing strain.
Comparative Transcriptomic Analysis: A Predictive Model
The following table summarizes the key differentially expressed genes in Staphylococcus aureus when treated with ampicillin. The "Predicted Ampicillin + this compound" column represents the hypothetical transcriptomic profile of a β-lactamase-producing strain where the inhibitory action of this compound restores the antibiotic's effect, mirroring the response of the susceptible strain. Data is based on a transcriptomic study of S. aureus biofilm under low-concentration ampicillin treatment.[1]
| Gene | Function | Fold Change (Ampicillin vs. Untreated) | Predicted Fold Change (Ampicillin + this compound vs. Resistant Untreated) |
| pbp1 | Penicillin-binding protein 1 | 2.5 | ~2.5 |
| pbp3 | Penicillin-binding protein 3 | 2.1 | ~2.1 |
| mecA | Penicillin-binding protein 2a (in MRSA) | Not reported in this study | Likely unchanged or slightly decreased |
| vraF | ABC transporter ATP-binding protein | 3.2 | ~3.2 |
| vraG | ABC transporter permease | 2.9 | ~2.9 |
| dltA | D-alanine-D-alanyl-carrier protein ligase | 2.0 | ~2.0 |
| clfB | Clumping factor B | -2.3 | ~-2.3 |
| isdA | Iron-regulated surface determinant protein A | -2.1 | ~-2.1 |
| sasG | S. aureus surface protein G | -2.8 | ~-2.8 |
| cap5B | Capsular polysaccharide synthesis protein | -3.1 | ~-3.1 |
| cap5C | Capsular polysaccharide synthesis protein | -3.0 | ~-3.0 |
| abcA | ABC transporter | 2.7 | ~2.7 |
Experimental Protocols
The following is a detailed methodology for a typical comparative transcriptomics experiment involving bacterial treatment with antibiotics.
Bacterial Strain and Culture Conditions
-
Bacterial Strain: Staphylococcus aureus (e.g., a wild-type susceptible strain and an isogenic β-lactamase-producing strain).
-
Growth Medium: Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB).
-
Culture Conditions: Aerobic, 37°C with shaking (200 rpm).
Antibiotic Susceptibility Testing
-
Determine the Minimum Inhibitory Concentration (MIC) of the β-lactam antibiotic (e.g., ampicillin) for both the susceptible and resistant strains using broth microdilution according to CLSI guidelines.
Experimental Setup for RNA Extraction
-
Grow overnight cultures of both strains.
-
Inoculate fresh media with the overnight cultures to an initial OD600 of 0.05.
-
Grow the cultures to mid-logarithmic phase (OD600 ≈ 0.5).
-
Divide the culture of the resistant strain into three sub-cultures:
-
Untreated control.
-
Treated with the β-lactam antibiotic at a sub-lethal concentration (e.g., 1/4 or 1/2 MIC of the susceptible strain).
-
Treated with the β-lactam antibiotic and this compound (concentration of this compound to be determined by efficacy studies).
-
-
Treat the susceptible strain with the same concentration of the β-lactam antibiotic.
-
Incubate all cultures for a defined period (e.g., 30-60 minutes) to allow for transcriptomic changes.
RNA Extraction and Purification
-
Harvest bacterial cells by centrifugation at 4°C.
-
Immediately stabilize the RNA using an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent).
-
Perform cell lysis using a combination of enzymatic (e.g., lysostaphin) and mechanical (e.g., bead beating) methods.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
Ribosomal RNA (rRNA) Depletion and Library Preparation
-
Deplete rRNA from the total RNA samples using a bacterial rRNA removal kit (e.g., Ribo-Zero rRNA Removal Kit for Bacteria).[2][3]
-
Prepare stranded RNA sequencing libraries from the rRNA-depleted RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit).[2] This process typically involves:
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
A-tailing and adapter ligation.
-
PCR amplification of the library.
-
-
Assess the quality and quantity of the final libraries using a bioanalyzer and qPCR.
RNA Sequencing
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina HiSeq or NovaSeq) to generate paired-end reads of a specified length (e.g., 150 bp).
Bioinformatic Analysis
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to the reference bacterial genome using a splice-aware aligner like STAR or Bowtie2.[4]
-
Read Counting: Quantify the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
-
Differential Gene Expression Analysis: Identify differentially expressed genes between the different treatment conditions using statistical packages like DESeq2 or edgeR in R.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and KEGG pathway enrichment analysis on the lists of differentially expressed genes to identify significantly affected biological processes and pathways.
Visualizations
Experimental Workflow
Caption: A generalized workflow for a bacterial comparative transcriptomics study.
Signaling Pathway: β-Lactam Action and Resistance
Caption: Mechanism of β-lactam action, resistance, and the predicted role of this compound.
References
- 1. Transcriptomics Study on Staphylococcus aureus Biofilm Under Low Concentration of Ampicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial RNA Sequencing - CD Genomics [cd-genomics.com]
- 3. 2.7. Bacterial RNA Sequencing and Data Analysis [bio-protocol.org]
- 4. Computational analysis of bacterial RNA-Seq data - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Izumenolide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized compounds like Izumenolide are paramount for laboratory safety and environmental protection. This guide provides a comprehensive operational and disposal plan for this compound, a bioactive macrocyclic lactone that acts as a sphingosine-1-phosphate (S1P) receptor modulator.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) if available. In the absence of a specific SDS, compounds of this nature should be handled as potentially hazardous. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All work with solid this compound should be performed in a chemical fume hood to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedures for this compound
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.
1. Segregation of Waste:
-
Isolate all this compound waste from other laboratory waste streams.
-
This includes unused or expired this compound, contaminated labware (e.g., pipette tips, vials, and flasks), and contaminated PPE.
2. Waste Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for solid this compound waste. The container should have a secure screw-top lid.
-
For liquid waste containing this compound (e.g., from rinsed glassware), use a separate, clearly marked, and compatible liquid waste container.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
3. Collection and Storage of Waste:
-
Place all solid waste, including contaminated consumables, directly into the designated solid hazardous waste container.
-
Triple-rinse any glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and treated as hazardous liquid waste.
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
4. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.
-
Do not dispose of this compound down the drain or in the regular trash.
This compound Handling and Disposal Summary
The following table summarizes the key considerations for the safe handling and disposal of this compound.
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Personal Protective Equipment (PPE) | Lab coat, safety goggles with side shields, chemical-resistant gloves (e.g., nitrile). |
| Handling Location | Chemical fume hood for handling the solid compound. |
| Solid Waste Container | Leak-proof, sealable container made of a compatible material (e.g., high-density polyethylene), clearly labeled as "Hazardous Waste - this compound." |
| Liquid Waste Container | Leak-proof, sealable container for solvent rinsate, clearly labeled with the contents (e.g., "Hazardous Waste - this compound in Ethanol"). |
| Disposal Method | Collection and disposal by a licensed professional hazardous waste management company in accordance with all applicable local, state, and federal regulations. |
| Prohibited Disposal Methods | Do not dispose of in sinks, drains, or regular trash. Environmental release must be avoided. |
Experimental Protocols
Suggested Protocol for Chemical Inactivation of Small Quantities of this compound
Disclaimer: This is a suggested, non-validated protocol for the chemical inactivation of small residual quantities of this compound for research purposes only. This procedure should be performed in a chemical fume hood with appropriate PPE. The resulting solution must still be disposed of as hazardous waste.
This protocol is based on the general principle of base-catalyzed hydrolysis of the lactone ring present in macrocyclic lactones.
Materials:
-
This compound residue (e.g., in a vial or on a stir bar)
-
1 M Sodium hydroxide (B78521) (NaOH) solution in 95% ethanol
-
1 M Hydrochloric acid (HCl) for neutralization
-
pH indicator strips
Procedure:
-
To the container with the this compound residue, add a sufficient volume of 1 M ethanolic NaOH solution to completely submerge the residue.
-
Allow the mixture to stand at room temperature for at least 24 hours to facilitate the hydrolysis of the lactone ring. Gentle agitation may improve the reaction rate.
-
After the incubation period, carefully neutralize the solution by slowly adding 1 M HCl. Monitor the pH using indicator strips until a neutral pH (approximately 7) is achieved.
-
The resulting neutralized solution should be collected in a properly labeled hazardous waste container for professional disposal.
Signaling Pathway
This compound is known to be a modulator of the sphingosine-1-phosphate (S1P) receptor. S1P receptor modulators function by binding to S1P receptors on lymphocytes, which leads to their internalization and degradation. This process traps the lymphocytes in the lymph nodes, preventing their migration to sites of inflammation.[1][2][3]
References
Essential Safety and Operational Guidance for Handling Izumenolide
Disclaimer: A specific Safety Data Sheet (SDS) for Izumenolide could not be located. The following guidance is based on established safety protocols for handling potentially hazardous or cytotoxic compounds. These recommendations should be considered as minimum precautionary measures. A comprehensive, substance-specific risk assessment is imperative before commencing any work with this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines operational and disposal plans with procedural, step-by-step instructions to ensure the safe handling of this compound.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the primary control measure to prevent exposure to potentially hazardous substances.[1] For compounds with unknown toxicity profiles, such as this compound, it is prudent to adopt the stringent PPE requirements for handling cytotoxic drugs.
Recommended PPE for Handling this compound
| Task | Required Personal Protective Equipment |
| Unpacking and Storage | - Double Nitrile Gloves (ASTM D6978 rated) - Disposable Gown (low-permeability, solid front, back closure) - Safety Glasses with Side Shields or Goggles |
| Weighing and Preparation (in a ventilated enclosure) | - Double Nitrile Gloves (ASTM D6978 rated) - Disposable Gown - Safety Goggles - Face Shield (if splash hazard exists) - N95 Respirator (or higher, depending on risk assessment) |
| Compound Administration / In-vitro/In-vivo studies | - Double Nitrile Gloves (ASTM D6978 rated) - Disposable Gown - Safety Goggles - Face Shield (if splash hazard exists) |
| Waste Disposal | - Double Nitrile Gloves (ASTM D6978 rated) - Disposable Gown - Safety Goggles |
| Spill Cleanup | - Double Nitrile Gloves (ASTM D6978 rated) - Disposable Gown - Safety Goggles - Face Shield - N95 Respirator (or higher) - Shoe Covers |
Operational Plan: Step-by-Step Handling Procedures
A structured operational plan is crucial for minimizing the risk of exposure and contamination.
1. Receiving and Unpacking
-
Inspect the external packaging for any signs of damage or leakage upon receipt.
-
Don a lab coat and single-use nitrile gloves before handling the package.
-
Transport the package to a designated receiving area, preferably with controlled ventilation.
-
When unpacking, wear a disposable gown and double nitrile gloves.[1]
-
Carefully open the outer packaging and inspect the primary container for any breaches.
-
If the primary container is intact, wipe it down with a suitable decontaminating solution before transferring it to the designated storage area.
2. Storage
-
Store this compound in a clearly labeled, sealed, and chemically resistant secondary container.
-
The storage area should be a designated, secure location with restricted access, such as a locked cabinet or refrigerator.
-
Ensure the storage area is well-ventilated.
-
Maintain an accurate inventory of the compound.
3. Preparation of Solutions (to be performed in a certified chemical fume hood or biological safety cabinet)
-
Before starting, ensure the work area is clean and decontaminated.
-
Cover the work surface with a disposable, plastic-backed absorbent pad.[1]
-
Don the appropriate PPE as outlined in the table above.
-
Use Luer-Lok syringes and needles to prevent accidental disconnection.
-
When dissolving powders, add the solvent slowly to avoid aerosolization.
-
After preparation, wipe down the exterior of the container with a decontaminating solution.
-
Seal and clearly label the prepared solution.
Disposal Plan
All materials that come into contact with this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Sharps: Needles, syringes, and other contaminated sharp objects must be disposed of in a designated, puncture-resistant, and clearly labeled "Cytotoxic Sharps" container.[2]
-
Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, and other solid materials should be placed in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" bag or container.[2] These are often color-coded, for instance, with a purple lid or bag.[2][3]
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a designated, sealed, and chemically resistant container labeled "Cytotoxic Liquid Waste".
Final Disposal
-
All cytotoxic waste must be disposed of through a licensed hazardous waste management service.[4]
-
High-temperature incineration is the recommended method for the disposal of cytotoxic waste.[4]
Emergency Procedures: Spill Management
Immediate and appropriate response to a spill is critical to prevent exposure and environmental contamination.[5]
Cytotoxic Spill Kit Contents
| Component | Purpose |
| PPE | Impermeable Gown, Double Nitrile Gloves, Goggles, Face Shield, N95 Respirator, Shoe Covers |
| Absorbent Materials | Absorbent pads, pillows, or granules |
| Cleaning Supplies | Detergent solution, disposable cloths/wipes, water |
| Containment | Scoop and scraper, waste disposal bags/containers, warning signs |
Spill Cleanup Protocol
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area. Post warning signs.[6]
-
Don PPE: Put on the full set of PPE from the spill kit before approaching the spill.[6][7]
-
Contain the Spill:
-
Clean the Spill:
-
Use a scoop and scraper to collect absorbed material and any broken glass. Place this into a cytotoxic waste container.[10]
-
Clean the spill area thoroughly with a detergent solution, working from the outer edge towards the center.[8][10] Repeat this cleaning process at least twice.[8]
-
Rinse the area with water and dry with fresh absorbent pads.[10]
-
-
Dispose of Waste: Place all used absorbent materials, cleaning supplies, and contaminated PPE into the designated cytotoxic waste container.[10]
-
Doff PPE: Remove PPE carefully to avoid self-contamination, and dispose of it as cytotoxic waste.
-
Wash Hands: Thoroughly wash hands with soap and water.
-
Report the Incident: Report the spill to the appropriate safety officer and complete any necessary incident reports.[7]
Visual Workflow and Logic Diagrams
Caption: A logical workflow for the safe handling of potentially cytotoxic compounds.
Caption: The correct sequence for donning and doffing Personal Protective Equipment.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 4. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. england.nhs.uk [england.nhs.uk]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. dvm360.com [dvm360.com]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. 919-Hazardous drug spill management | eviQ [eviq.org.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
